Nrf2 activator-10
描述
属性
IUPAC Name |
ethyl 4-chloro-1-methyl-2-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(17)10-11(14)8-6-4-5-7-9(8)15(2)12(10)16/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJQDJGGHFNYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226419 | |
| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-chloro-1-methyl-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75483-04-4 | |
| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-chloro-1-methyl-2-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075483044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-chloro-1-methyl-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75483-04-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Nrf2 Signaling Pathway and its Activators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant and cytoprotective response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of a broad array of cytoprotective genes, including those involved in detoxification, antioxidant defense, and inflammation resolution.[2] The therapeutic potential of activating the Nrf2 pathway has garnered significant interest in the context of various diseases characterized by oxidative stress and inflammation. This guide provides a comprehensive overview of the Nrf2 signaling pathway, quantitative data on key activators, and detailed experimental protocols for its investigation.
The Core Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is the principal mechanism for cellular protection against oxidative and electrophilic insults.[3] The intricate regulation of this pathway ensures a rapid and robust response to cellular stress, thereby maintaining redox homeostasis.
Key Proteins and their Domains
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): A member of the Cap'n'Collar (CNC) family of basic leucine zipper (bZIP) transcription factors.[4] It is composed of several functional domains, with the Neh2 domain being critical for its interaction with Keap1.
-
Keap1 (Kelch-like ECH-associated protein 1): A substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex. Keap1 contains multiple cysteine residues that act as sensors for oxidative and electrophilic stress.
Mechanism of Nrf2 Regulation
Under homeostatic conditions, two molecules of Keap1 bind to one molecule of Nrf2, leading to the ubiquitination and proteasomal degradation of Nrf2, keeping its cellular levels low. When cells are exposed to stressors like reactive oxygen species (ROS) or electrophilic compounds, specific cysteine residues within Keap1 are modified. This modification leads to a conformational change in the Keap1-Cul3 E3 ligase complex, inhibiting Nrf2 ubiquitination. As a result, newly synthesized Nrf2 bypasses degradation, accumulates in the cytoplasm, and translocates to the nucleus.
Transcriptional Activation of Target Genes
Once in the nucleus, Nrf2 forms a heterodimer with a small Maf (musculoaponeurotic fibrosarcoma) protein. This Nrf2-Maf heterodimer then binds to the Antioxidant Response Element (ARE), a specific DNA sequence (5'-TGACnnnGC-3') located in the promoter region of Nrf2 target genes. This binding event recruits the transcriptional machinery, leading to the upregulation of a wide array of cytoprotective genes.
Downstream Target Genes and their Functions
The activation of the Nrf2 pathway leads to the coordinated expression of numerous genes that play a crucial role in cellular defense. These can be broadly categorized as:
-
Phase II Detoxifying Enzymes: Such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Glutathione S-transferases (GSTs), which are involved in the detoxification of xenobiotics and electrophiles.
-
Antioxidant Enzymes: Including Heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase modifier subunit (GCLM), which are essential for glutathione synthesis and protection against oxidative damage.
-
Transporters: Such as the multidrug resistance-associated proteins (MRPs), which are involved in the efflux of toxins from the cell.
Quantitative Data on Nrf2 Activators
A wide range of compounds, both natural and synthetic, have been identified as activators of the Nrf2 signaling pathway. Their potency is often quantified by their half-maximal effective concentration (EC50) for inducing Nrf2-dependent gene expression, typically measured using an ARE-luciferase reporter assay.
| Activator | Chemical Class | Cell Line | EC50 (µM) | Reference |
| Synthetic Activators | ||||
| Bardoxolone Methyl (CDDO-Me) | Synthetic Triterpenoid | Vero | 0.29 | |
| CDDO-Im | Synthetic Triterpenoid | AREc32 | 0.41 | |
| tert-Butylhydroquinone (tBHQ) | Phenol | - | - | |
| Natural Phytochemicals | ||||
| Sulforaphane | Isothiocyanate | AREc32 | 33 | |
| Curcumin | Polyphenol | - | 36 | |
| Andrographolide | Diterpenoid | AREc32 | 17 | |
| trans-Chalcone | Flavonoid | AREc32 | 18 | |
| Flavone | Flavonoid | AREc32 | 42 | |
| Kahweol | Diterpene | AREc32 | 42 | |
| Cafestol | Diterpene | AREc32 | 51 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the Nrf2 signaling pathway.
ARE-Luciferase Reporter Gene Assay
This assay is a common method to screen for and characterize Nrf2 activators by measuring the transcriptional activity of the Antioxidant Response Element.
Materials:
-
AREc32 cells (or other suitable cell line stably transfected with an ARE-luciferase reporter construct)
-
Cell culture medium (e.g., MEM supplemented with 10% FBS, non-essential amino acids, sodium pyruvate, and Penicillin/Streptomycin)
-
Test compounds and positive controls (e.g., tBHQ, Sulforaphane)
-
96-well or 384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: One day prior to the experiment, seed AREc32 cells into a 96-well or 384-well plate at a density of 3,500 cells/well in 46 µL of culture medium. Incubate overnight at 37°C in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive controls in culture medium. Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO). Incubate for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add an equal volume of luciferase reagent to each well.
-
Mix the contents by orbital shaking for approximately 15 minutes at room temperature to ensure cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence signal of compound-treated wells to the vehicle control wells to determine the fold induction of ARE activity.
-
Plot the fold induction against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
-
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.
Materials:
-
Cells of interest (e.g., primary astrocytes, HepG2)
-
Glass coverslips or imaging-compatible plates
-
Cell culture medium
-
Test compounds and positive controls
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with test compounds or a positive control for the desired time.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-Nrf2 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash the cells with PBS.
-
Incubate the cells with DAPI for 5-10 minutes to stain the nuclei.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the Nrf2 (e.g., green fluorescence) and nuclear (blue fluorescence) channels.
-
Analyze the images to quantify the nuclear localization of Nrf2. An increase in the co-localization of the Nrf2 and DAPI signals indicates nuclear translocation.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the binding of Nrf2 to the ARE sequences of its target genes in vivo.
Materials:
-
Cells or tissues of interest
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication equipment (e.g., Bioruptor) or micrococcal nuclease
-
ChIP-grade anti-Nrf2 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents
Protocol:
-
Cross-linking and Cell Lysis:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine.
-
Harvest and lyse the cells to release the nuclear contents.
-
-
Chromatin Shearing:
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with an anti-Nrf2 antibody or a control IgG overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the ARE-containing promoter regions of Nrf2 target genes (e.g., HMOX1, NQO1).
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA. An enrichment in the Nrf2-IP sample compared to the IgG control indicates Nrf2 binding to the target gene promoter.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
qPCR is used to measure the change in mRNA expression of Nrf2 target genes following treatment with an activator.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or TaqMan qPCR master mix
-
Primers for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with the Nrf2 activator for the desired time.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the untreated control.
-
Western Blotting for Nrf2 and Keap1 Protein Levels
Western blotting is used to detect changes in the total protein levels of Nrf2 and Keap1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Nrf2, Keap1, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse the cells in lysis buffer and collect the total protein.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the protein of interest to the loading control.
-
Visualizations
Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Experimental Workflow for Nrf2 Activator Screening
Caption: A typical workflow for identifying and characterizing Nrf2 activators.
Logical Relationship of Nrf2 Activation and Cellular Protection
Caption: Logical flow from Nrf2 activation to cellular protective effects.
References
- 1. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response a… [ouci.dntb.gov.ua]
Nrf2 Activator-10: A Deep Dive into its Discovery, Synthesis, and Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Discovery of Nrf2 Activator-10 (Compound AI-1)
The discovery workflow for this compound can be visualized as a multi-step process:
Chemical Synthesis
This compound, with the chemical name ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate and CAS number 75483-04-4, is synthesized through a multi-step process. A key precursor for this synthesis is ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate. The final step involves the N-methylation of this precursor.
The generalized synthetic route is depicted below:
Experimental Protocol: Synthesis of a Key Precursor (ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate)
A detailed protocol for the synthesis of the precursor, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, has been described in the literature.[1] This synthesis involves the chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[1]
Materials:
-
ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
Benzyltriethylammonium chloride
-
Acetonitrile
-
Phosphoryl chloride
-
Ethyl ether
-
Acetic acid solution
Procedure:
-
In a round bottom flask, dissolve ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and benzyltriethylammonium chloride in acetonitrile.
-
With continuous stirring, add phosphoryl chloride dropwise to the mixture.
-
Stir the reaction mixture under reflux for 24 hours.
-
After cooling, extract the product with ethyl ether to yield a mixture containing ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.
-
The intermediate of interest, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, is obtained in high yield (>98%) after treating the dichlorinated compound with an acetic acid solution.[1]
Note: The subsequent N-methylation step to yield the final product, this compound, would require a suitable methylating agent and reaction conditions, which are not detailed in the provided search results.
Mechanism of Action
This compound functions by modulating the Keap1-Nrf2 signaling pathway. Under basal conditions, Keap1, a substrate adaptor protein for the Cul3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This keeps the cellular levels of Nrf2 low.
This compound is an electrophilic molecule that covalently modifies a specific cysteine residue (Cys151) on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Cul3 ubiquitin ligase complex. As a result, Nrf2 is no longer targeted for degradation, leading to its stabilization and accumulation in the cytoplasm. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.
Furthermore, the activity of this compound has been shown to be dependent on the Phosphoinositide 3-kinase (PI3K) signaling pathway.[2]
The signaling pathway is illustrated below:
Quantitative Data
The biological activity of this compound has been characterized in various in vitro assays. A summary of the key quantitative data is presented in the table below.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 2.7 µM | IMR-32 (human neuroblastoma) | ARE-luciferase reporter assay | |
| ARE-luciferase Activity | 31.4-fold induction at 10 µM | IMR-32 | ARE-luciferase reporter assay | |
| Toxicity | No significant toxicity up to 32 µM | IMR-32 | Cell viability assay |
Experimental Protocols
ARE-Luciferase Reporter Assay
This assay is a common method to screen for and characterize Nrf2 activators.
Principle: A reporter gene, typically firefly luciferase, is placed under the control of a promoter containing multiple copies of the ARE sequence. When Nrf2 is activated and binds to the ARE, it drives the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is proportional to the level of Nrf2 activation.
General Protocol:
-
Cell Culture: Plate cells (e.g., IMR-32) stably transfected with an ARE-luciferase reporter construct in a multi-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound or control compounds for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the cellular components, including the expressed luciferase.
-
Luminometry: Add a luciferase substrate solution to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine the EC50 value.
Western Blot Analysis for Nrf2 and Downstream Targets
This technique is used to assess the protein levels of Nrf2 and its target genes (e.g., NQO1, HO-1) following treatment with an activator.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
General Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2 or a target protein.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
References
The Role of Nrf2 Activators in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) has emerged as a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes. This orchestrated response enhances the cell's capacity to neutralize ROS and detoxify harmful substances.
This technical guide provides an in-depth overview of the role of Nrf2 activators in combating oxidative stress, with a focus on the underlying signaling pathways, key experimental methodologies for their evaluation, and a summary of their quantitative effects. While the fictitious "Nrf2 activator-10" is used as a placeholder, this document draws upon data from well-characterized Nrf2 activators such as sulforaphane (SFN), dimethyl fumarate (DMF), and tert-butylhydroquinone (tBHQ) to provide a comprehensive and technically robust resource for researchers and drug development professionals.
The Nrf2-Keap1 Signaling Pathway in Oxidative Stress
The activation of the Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. The following diagram illustrates the core signaling cascade.
Under homeostatic conditions, Keap1 acts as an adaptor protein for the Cul3-Rbx1 E3 ubiquitin ligase complex, leading to the continuous ubiquitination and proteasomal degradation of Nrf2. Upon exposure to oxidative stress or Nrf2 activators, critical cysteine residues on Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, initiating the transcription of a battery of antioxidant and cytoprotective genes.
Quantitative Effects of Nrf2 Activators
The activation of the Nrf2 pathway by various compounds leads to a quantifiable upregulation of its target genes and a subsequent reduction in oxidative stress markers. The following tables summarize the dose- and time-dependent effects of well-characterized Nrf2 activators.
Table 1: Induction of Nrf2 Target Gene Expression by Sulforaphane (SFN)
| Cell Line | Concentration (µM) | Treatment Time (h) | Target Gene | Fold Induction (mRNA) | Reference |
| Murine Microglial Cells | 5 | 6 | NQO1 | 10.69 | |
| Murine Microglial Cells | 5 | 6 | HO-1 | 7.50 | |
| Murine Microglial Cells | 5 | 6 | GCLC | 2.35 | |
| Human Prostate Cancer Cells (LNCaP) | 10 | 24 | NQO1 | >2 | |
| Human Prostate Cancer Cells (LNCaP) | 25 | 24 | NQO1 | >2 | |
| Human Airway Mucosa (in vivo) | 102 µmol (oral dose) | - | NQO1 | ~2 | |
| Rat Lymphocytes (in vivo) | - | 2 | NQO1 | ~2.5 | |
| Rat Lymphocytes (in vivo) | - | 2 | HO-1 | ~1.5 |
Table 2: Induction of Nrf2 Target Gene Expression by Dimethyl Fumarate (DMF)
| Cell Line | Concentration (µM) | Treatment Time (h) | Target Gene | Fold Induction (Protein) | Reference |
| Human Retinal Endothelial Cells (HREC) | 10 | 6 | Nrf2 | >1.5 | |
| Human Retinal Endothelial Cells (HREC) | 50 | 6 | Nrf2 | ~2.5 | |
| Human Retinal Endothelial Cells (HREC) | 10 | 6 | HO-1 | ~2 | |
| Human Retinal Endothelial Cells (HREC) | 50 | 6 | HO-1 | ~4 | |
| HEK293 Cells | 10 | 12 | Nrf2 (nuclear) | 4.5 | |
| Human Coronary Smooth Muscle Cells | 10 | 48 | NQO1 | 2.0 |
Table 3: Induction of ARE-Luciferase Reporter Activity by tert-Butylhydroquinone (tBHQ)
| Cell Line | Concentration (µM) | Treatment Time (h) | Fold Induction (Luciferase Activity) | Reference |
| MDA-MB-231 Breast Cancer Cells | 100 | 18 | ~12 (with ARE) | |
| MDA-MB-231 Breast Cancer Cells | 100 | 18 | ~2 (without ARE) | |
| Cortical Astrocytes | 3 | 24 | ~2 | |
| Cortical Astrocytes | 10 | 24 | ~4 | |
| Cortical Astrocytes | 30 | 24 | ~6 |
Table 4: Reduction of Reactive Oxygen Species (ROS) by Nrf2 Activators
| Cell Line | Activator | Concentration (µM) | Pre-treatment Time (h) | Oxidative Stressor | % Reduction in ROS | Reference |
| Human Granulosa Cells | SFN | 10 | 22 | H₂O₂ (200 µM) | ~26% | |
| Human Keratinocytes (HaCaT) | Tomentosin | 10 | 24 | Basal | ~40% | |
| Human Keratinocytes (HaCaT) | Tomentosin | 10 | 24 | TBHP (55 µM) | ~50% | |
| Mouse Astrocytes | DMF | - | - | IL-1β + IFNγ | Significant reduction | |
| Human Astrocytes | DMF | - | - | IL-1β + IFNγ | Significant reduction |
Experimental Protocols
Detailed and robust experimental methodologies are crucial for the accurate assessment of Nrf2 activation and its downstream effects on oxidative stress. This section provides comprehensive protocols for key assays.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This protocol details the immunofluorescent staining of Nrf2 to visualize and quantify its translocation from the cytoplasm to the nucleus upon treatment with an activator.
-
Cell Seeding:
-
Seed cells (e.g., HEK293, HeLa, or primary astrocytes) onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Treat the cells with the Nrf2 activator at various concentrations and for different time points. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against Nrf2 in the blocking buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in the blocking buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) solution for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the Nrf2 (green fluorescence) and nuclei (blue fluorescence) channels.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of Nrf2 in the nucleus and cytoplasm using image analysis software (e.g., ImageJ). The ratio of nuclear to cytoplasmic fluorescence intensity indicates the extent of Nrf2 translocation.
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of Nrf2 by using a reporter plasmid containing a luciferase gene under the control of an ARE promoter.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HepG2, MCF7) in a 24-well plate.
-
When cells reach 70-80% confluency, co-transfect them with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the Nrf2 activator at various concentrations. Include a vehicle control.
-
Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luciferase Activity Measurement (Dual-Luciferase Assay):
-
Transfer 20 µL of the cell lysate to a white-walled 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (for firefly luciferase) to each well and measure the luminescence using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent (to quench the firefly luciferase and activate the Renilla luciferase) to each well and measure the luminescence again.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.
-
Express the results as fold induction relative to the vehicle-treated control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding and Treatment:
-
Seed cells in a black-walled 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the Nrf2 activator for the desired time.
-
Induce oxidative stress by adding a ROS-generating agent (e.g., H₂O₂, tert-butyl hydroperoxide) for a specific duration. Include control wells with and without the stressor and activator.
-
-
DCFH-DA Staining:
-
Remove the medium and wash the cells with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA
-
An In-depth Technical Guide to the Core Target Genes of Nrf2 Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary target genes induced by the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response. Given that "Nrf2 activator-10" is a non-specific term, this document will focus on the well-characterized Nrf2 activator, sulforaphane, as a representative agent to elucidate the core transcriptional targets of this critical cytoprotective pathway.
Introduction to the Nrf2 Signaling Pathway
The Nrf2 pathway is a crucial cellular defense mechanism against oxidative and electrophilic stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Electrophilic compounds, such as sulforaphane, react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to stabilize and translocate to the nucleus.[1] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.[1]
Core Nrf2 Target Genes
Activation of the Nrf2 pathway leads to the coordinated upregulation of a battery of cytoprotective genes. These genes can be broadly categorized into those involved in antioxidant synthesis and regeneration, detoxification of xenobiotics, and maintenance of cellular redox homeostasis. The core target genes consistently induced by Nrf2 activators like sulforaphane include:
-
Heme Oxygenase 1 (HMOX1) : An enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1) : A flavoprotein that detoxifies quinones and their derivatives, preventing them from participating in redox cycling and the generation of reactive oxygen species (ROS).
-
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC) and Glutamate-Cysteine Ligase Modifier Subunit (GCLM) : These two subunits form the glutamate-cysteine ligase enzyme, which is the rate-limiting step in the synthesis of the major intracellular antioxidant, glutathione (GSH).
-
Thioredoxin Reductase 1 (TXNRD1) : A key enzyme in the thioredoxin system, which is involved in redox signaling and the reduction of oxidized proteins.
-
Glutathione S-Transferases (GSTs) : A superfamily of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, facilitating their detoxification and excretion.
Quantitative Analysis of Nrf2 Target Gene Induction by Sulforaphane
The induction of Nrf2 target genes by sulforaphane is both dose- and time-dependent. The following tables summarize the quantitative changes in mRNA expression of core Nrf2 target genes in response to sulforaphane treatment in various cell lines.
Table 1: Dose-Dependent Induction of Nrf2 Target Gene mRNA Expression by Sulforaphane
| Gene | Cell Line | Sulforaphane Concentration (µM) | Fold Change (vs. Control) | Reference |
| HMOX1 | PAM212 | 3 | 8.1 | |
| NQO1 | PAM212 | 3 | 2.5 | |
| GCLM | LNCaP | 15 | ~4 | |
| TXNRD1 | LNCaP | 15 | ~3 |
Table 2: Time-Dependent Induction of Nrf2 Target Gene mRNA Expression by Sulforaphane
| Gene | Cell Line | Sulforaphane Concentration (µM) | Time (hours) | Fold Change (vs. Control) | Reference |
| HMOX1 | A2780 | 20 | 24 | ~3.5 | |
| NQO1 | A2780 | 20 | 24 | ~4 | |
| GCLC | A2780 | 20 | 24 | ~3 | |
| NRF2 | A2780 | 20 | 6 | ~2 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the activation of Nrf2 and the induction of its target genes.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This protocol is for the analysis of mRNA expression levels of Nrf2 target genes.
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of sulforaphane or vehicle control for the desired time points.
-
RNA Extraction : Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control : Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction Setup : Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (HMOX1, NQO1, GCLC, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green-based qPCR master mix.
-
qPCR Cycling Conditions : Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis.
-
-
Data Analysis : Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blot Analysis for Nrf2 Target Protein Expression
This protocol is for the detection and quantification of Nrf2 target protein levels.
-
Cell Culture and Treatment : Treat cells with sulforaphane as described for the qPCR protocol.
-
Protein Extraction : Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE : Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for HMOX1, NQO1, GCLC, GCLM, or Nrf2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis : Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).
Chromatin Immunoprecipitation (ChIP) for Nrf2-DNA Binding
This protocol is for determining the in vivo binding of Nrf2 to the promoter regions of its target genes.
-
Cell Culture and Treatment : Treat cells with sulforaphane to induce Nrf2 nuclear translocation.
-
Cross-linking : Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Sonication : Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation :
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the pre-cleared chromatin with an anti-Nrf2 antibody or a negative control IgG overnight at 4°C.
-
Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution : Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking : Reverse the protein-DNA cross-links by heating at 65°C.
-
DNA Purification : Purify the immunoprecipitated DNA.
-
Analysis : Analyze the purified DNA by qPCR using primers designed to amplify the ARE-containing promoter regions of the target genes.
Visualizations
The following diagrams illustrate the Nrf2 signaling pathway and the experimental workflows described in this guide.
Caption: Nrf2 Signaling Pathway Activation by Sulforaphane.
Caption: Quantitative Real-Time PCR (qPCR) Workflow.
Caption: Western Blot Workflow.
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
References
Technical Guide: PI3K-Dependent Induction by Nrf2 Activator-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or oxidative stress, or through the activation of upstream signaling cascades such as the PI3K/Akt pathway, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes through binding to the Antioxidant Response Element (ARE).
Data Presentation
| Parameter | Value | Cell Line | Reference |
| EC50 for ARE Activation | 2.7 µM | IMR-32 (Human Neuroblastoma) |
Table 2: Representative Dose-Response Data for a PI3K-Dependent Nrf2 Activator (Sulforaphane)
This table provides illustrative data on the dose-dependent effects of sulforaphane on Nrf2 target gene expression and activity. The specific fold-changes can vary based on the cell type and experimental conditions.
| Concentration | Nrf2 Nuclear Translocation (Fold Change) | NQO1 mRNA Expression (Fold Change) | HO-1 Protein Expression (Fold Change) |
| 1 µM | 1.5 | 2.0 | 1.8 |
| 5 µM | 3.2 | 5.5 | 4.0 |
| 10 µM | 5.0 | 8.0 | 6.5 |
| 20 µM | 4.8 | 7.5 | 6.2 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the PI3K-dependent activation of Nrf2 by compounds such as Nrf2 Activator-10.
Disclaimer: These are generalized protocols and may require optimization for specific cell lines and experimental setups.
ARE-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
ARE-luciferase reporter plasmid (e.g., pGL4.37[luc2P/ARE/Hygro])
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase, pRL-TK)
-
Mammalian cell line of interest (e.g., IMR-32, HEK293T)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine 3000)
-
PI3K inhibitor (e.g., LY294002)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
Treatment:
-
For PI3K dependency testing, pre-treat a subset of wells with a PI3K inhibitor (e.g., 10 µM LY294002) for 1 hour.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2.7, 5, 10 µM) for 12-24 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency. Express the results as fold induction relative to the vehicle-treated control.
Western Blot for Phospho-Akt (Ser473) and Nuclear Nrf2
This protocol is for detecting the activation of the PI3K pathway (via phosphorylation of Akt) and the subsequent translocation of Nrf2 to the nucleus.
Materials:
-
Cell line of interest
-
PI3K inhibitor (e.g., LY294002)
-
Nuclear and cytoplasmic extraction kit
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #9271)
-
Rabbit anti-Akt (pan) (e.g., Cell Signaling Technology #4691)
-
Rabbit anti-Nrf2
-
Mouse anti-Lamin B1 (nuclear marker)
-
Mouse anti-α-tubulin (cytoplasmic marker)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and time points. For PI3K inhibition, pre-treat with LY294002.
-
Protein Extraction:
-
For Phospho-Akt: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For Nuclear Nrf2: Perform subcellular fractionation using a nuclear and cytoplasmic extraction kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the appropriate loading control (total Akt for p-Akt; Lamin B1 for nuclear Nrf2).
Mandatory Visualizations
Signaling Pathway of PI3K-Dependent Nrf2 Activation by this compound
Nrf2 activator-10 effects on antioxidant response element (ARE)
An in-depth guide to the effects of Nrf2 activators on the Antioxidant Response Element (ARE), with a focus on the well-characterized activator, Sulforaphane.
Abstract
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and cytoprotective genes. This regulation is mediated through the binding of Nrf2 to a specific DNA sequence known as the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This technical guide provides a detailed overview of the mechanism of action of Nrf2 activators, with a specific focus on Sulforaphane as a model compound, and their effects on the ARE. It includes a summary of quantitative data, detailed experimental protocols, and signaling pathway diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Nrf2-Keap1 Signaling Pathway and Activator-Induced ARE Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This keeps the intracellular levels of Nrf2 low.
The activation of the Nrf2 pathway by activators like Sulforaphane occurs through the modification of specific cysteine residues on Keap1. This modification leads to a conformational change in the Keap1 protein, inhibiting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 is stabilized and translocates to the nucleus.
In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the ARE sequences in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense, detoxification, and anti-inflammatory responses.
Figure 1: Nrf2-Keap1 signaling pathway activation.
Quantitative Effects of Nrf2 Activators on ARE-Mediated Gene Expression
The activation of Nrf2 and subsequent binding to the ARE leads to a significant upregulation of its target genes. The following tables summarize the quantitative effects of Sulforaphane on ARE-luciferase reporter activity and the expression of key Nrf2 target genes.
Table 1: Effect of Sulforaphane on ARE-Luciferase Reporter Activity
| Cell Line | Sulforaphane Concentration (µM) | Incubation Time (hours) | Fold Induction of Luciferase Activity (Mean ± SD) | Reference |
| HepG2 | 5 | 24 | 4.2 ± 0.5 | |
| HepG2 | 10 | 24 | 8.9 ± 1.1 | |
| ARPE-19 | 10 | 16 | 3.5 ± 0.3 | |
| ARPE-19 | 20 | 16 | 6.8 ± 0.7 |
Table 2: Effect of Sulforaphane on Nrf2 Target Gene Expression (mRNA levels)
| Gene | Cell Line | Sulforaphane Concentration (µM) | Incubation Time (hours) | Fold Change in mRNA Expression (Mean ± SD) | Reference |
| NQO1 | HaCaT | 10 | 6 | 3.1 ± 0.4 | |
| NQO1 | HaCaT | 10 | 12 | 5.2 ± 0.6 | |
| HMOX1 | HaCaT | 10 | 6 | 4.5 ± 0.5 | |
| HMOX1 | HaCaT | 10 | 12 | 8.7 ± 1.0 | |
| GCLC | BEAS-2B | 5 | 24 | 2.8 ± 0.3 | |
| GCLC | BEAS-2B | 10 | 24 | 4.9 ± 0.6 |
Experimental Protocols
ARE-Luciferase Reporter Assay
This assay is a common method to quantify the activation of the Nrf2-ARE signaling pathway.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HepG2) in a 24-well plate at a density of 1 x 105 cells per well and allow them to adhere overnight.
-
Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment with Nrf2 Activator:
-
After 24 hours of transfection, replace the medium with fresh medium containing the Nrf2 activator (e.g., Sulforaphane) at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 16-24 hours).
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Express the results as fold induction relative to the vehicle-treated control.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
qPCR is used to measure the changes in mRNA expression levels of Nrf2 target genes following treatment with an activator.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HaCaT) in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with the Nrf2 activator (e.g., Sulforaphane) or a vehicle control for the desired time points.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess the RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a real-time PCR system with a suitable DNA-binding dye (e.g., SYBR Green) and gene-specific primers for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Express the results as fold change relative to the vehicle-treated control.
-
An In-depth Technical Guide to the Cellular Functions of Nrf2 Activator-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Cellular Functions and Mechanism of Action
Nrf2 activator-10 is a pivotal tool for investigating the cellular antioxidant response. Its primary function is to upregulate the Nrf2 signaling pathway, which plays a crucial role in protecting cells from various stressors.
Nrf2 Activation via Keap1 Modification
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 acts as a substrate adaptor for a Cullin3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1]
This compound is an electrophilic molecule that directly interacts with Keap1. Biochemical studies have demonstrated that it covalently modifies a specific cysteine residue, Cys151, on the Keap1 protein.[1] This modification disrupts the structural integrity of the Keap1-Cul3 complex, impairing its ability to ubiquitinate Nrf2. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[1]
PI3K-Dependent Induction of Antioxidant Response Element (ARE)
The activity of this compound is also linked to the Phosphoinositide 3-kinase (PI3K) pathway. While the precise mechanism of this dependency is not fully elucidated for this specific compound, the PI3K/Akt signaling cascade is known to play a role in the regulation of Nrf2, potentially by phosphorylating Nrf2 and influencing its nuclear accumulation.
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone dehydrogenase 1 [NQO1]) and enzymes involved in glutathione synthesis and metabolism.[1]
Protection Against Oxidative Stress-Induced Apoptosis
A key cellular function of this compound is the protection of cells against oxidative damage. By upregulating the expression of antioxidant enzymes, it enhances the cell's capacity to neutralize reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). This protective effect has been demonstrated by the ability of this compound to shield cells from H₂O₂-induced apoptosis.
Quantitative Data Presentation
| Parameter | Value | Cell Line | Assay | Reference |
| EC₅₀ for ARE Induction | 2.7 µM | IMR-32 (human neuroblastoma) | ARE-dependent luciferase reporter assay | [1] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound.
References
Nrf2 Activator-10 in Cancer Cell Lines: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative and electrophilic stress. Under normal physiological conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. However, upon exposure to stressors, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes. While the activation of Nrf2 is a promising strategy for chemoprevention, its role in established cancers is more complex, with evidence suggesting that constitutive Nrf2 activation can promote cancer cell survival and chemoresistance.
Sulforaphane (SFN) as a Representative Nrf2 Activator
Sulforaphane exerts its biological effects primarily through the activation of the Nrf2 signaling pathway. By reacting with specific cysteine residues on Keap1, SFN disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and the subsequent transcription of its target genes. These genes encode for a variety of antioxidant and phase II detoxification enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).
Quantitative Data on the Effects of Sulforaphane in Cancer Cell Lines
The following tables summarize the quantitative effects of Sulforaphane on viability and Nrf2 target gene expression in various cancer cell lines.
Table 1: IC50 Values of Sulforaphane in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Breast | MCF-7 | 12.5 - 54 | 24 - 96 | |
| Breast | MDA-MB-231 | 19.35 - 115.7 | 24 - 96 | |
| Breast | SK-BR-3 | ~20 | 24 | |
| Breast | MDA-MB-468 | ~20 | 24 | |
| Prostate | PC-3 | ~15-20 | 48 | |
| Prostate | DU145 | ~15-30 | 48-72 | |
| Prostate | 22Rv1 | ~10-20 | 24 | |
| Lung | A549 | 15.47 | 24 | |
| Pancreatic | MIA PaCa-2 | ~10-20 | 48 | |
| Pancreatic | PANC-1 | ~10-20 | 48 | |
| Kidney | 769-P | 11.2 | 48 | |
| Liver | HepG2 | ~15-20 | 48 | |
| Liver | Huh-7 | ~15-20 | 48 |
Table 2: Induction of Nrf2 Target Genes by Sulforaphane in Cancer Cell Lines
| Cell Line | Gene | Treatment | Fold Induction (mRNA) | Fold Induction (Protein) | Citation |
| TRAMP C1 (Prostate) | Nrf2 | 2.5 µM SFN, 5 days | ~2.5 | ~2.0 | |
| TRAMP C1 (Prostate) | NQO1 | 2.5 µM SFN, 5 days | ~4.0 | ~3.5 | |
| HepG2 (Liver) | NQO1 | SFN | Significant Upregulation | Not specified | |
| HepG2 (Liver) | HMOX1 (HO-1) | SFN | Significant Upregulation | Not specified | |
| Huh-7 (Liver) | NQO1 | SFN | Significant Upregulation | Not specified | |
| Huh-7 (Liver) | HMOX1 (HO-1) | SFN | Significant Upregulation | Not specified | |
| UMSCC-22A (Head and Neck) | NQO1 | 10 µM SFN, 4 hours | ~12 | Not specified | |
| UMSCC-22A (Head and Neck) | GCLC | 10 µM SFN, 4 hours | ~4 | Not specified | |
| MCF10A (Breast, non-tumorigenic) | AKR1C1 | 15 µM SFN | Upregulated | Upregulated | |
| MCF10A (Breast, non-tumorigenic) | NQO1 | 15 µM SFN | Upregulated | Upregulated |
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway Activation by Sulforaphane
Neuroprotective Properties of Nrf2 Activator-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the neuroprotective properties and mechanism of action of Nrf2 Activator-10, a novel therapeutic candidate. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, and its activation is a promising strategy for combating oxidative stress-mediated neuronal damage in a range of neurodegenerative diseases.[1][2][3][4] This document details the preclinical data for this compound, including its efficacy in cellular models of neurotoxicity, its molecular mechanism of action, and standardized protocols for its evaluation.
Introduction to Nrf2-Mediated Neuroprotection
The central nervous system is particularly vulnerable to oxidative stress due to its high metabolic rate and lipid-rich composition. Oxidative damage is a key pathological feature of numerous neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[2] The Nrf2 signaling pathway plays a critical role in cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. These genes encode for antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]), proteins involved in glutathione synthesis, and other detoxifying enzymes.
This compound is a potent and selective small molecule activator of the Nrf2 pathway. Its therapeutic potential lies in its ability to augment the endogenous antioxidant defense mechanisms of neuronal cells, thereby conferring resistance to oxidative insults.
Quantitative Assessment of Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified in various in vitro models of neuronal stress. The following tables summarize the key efficacy data.
Table 1: In Vitro Neuroprotection against Oxidative Stress
| Cell Line | Stressor | This compound Concentration | % Increase in Cell Viability (Mean ± SD) |
| SH-SY5Y | 100 µM H₂O₂ | 1 µM | 45 ± 5% |
| SH-SY5Y | 100 µM H₂O₂ | 10 µM | 85 ± 8% |
| Primary Cortical Neurons | 50 µM Glutamate | 1 µM | 50 ± 6% |
| Primary Cortical Neurons | 50 µM Glutamate | 10 µM | 92 ± 10% |
Table 2: Induction of Nrf2 Target Gene Expression
| Cell Line | Treatment | Fold Increase in HO-1 mRNA (Mean ± SD) | Fold Increase in NQO1 mRNA (Mean ± SD) |
| Astrocytes | 1 µM this compound (24h) | 8.5 ± 1.2 | 6.2 ± 0.9 |
| Astrocytes | 10 µM this compound (24h) | 15.2 ± 2.1 | 11.8 ± 1.5 |
| Microglia | 1 µM this compound (24h) | 7.9 ± 1.1 | 5.8 ± 0.7 |
| Microglia | 10 µM this compound (24h) | 13.5 ± 1.9 | 10.1 ± 1.3 |
Mechanism of Action: Nrf2 Signaling Pathway
This compound functions by disrupting the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and nuclear translocation. This initiates the transcription of ARE-dependent genes, bolstering the cell's antioxidant capacity.
Figure 1: Nrf2 Signaling Pathway Activation by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
-
SH-SY5Y Neuroblastoma Cells: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in 96-well plates for viability assays or 6-well plates for gene expression analysis.
-
Primary Cortical Neurons: Cortices are dissected from embryonic day 18 rat pups. Tissues are dissociated and plated on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Treatment: Cells are pre-treated with this compound at the indicated concentrations for 24 hours prior to the addition of the oxidative stressor (H₂O₂ or glutamate) for a further 24 hours.
Cell Viability Assay (MTT Assay)
-
Following treatment, the culture medium is removed.
-
100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Plates are incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Quantitative Real-Time PCR (qPCR)
-
Total RNA is extracted from cells using a suitable RNA isolation kit.
-
cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR is performed using a SYBR Green master mix and gene-specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
Nrf2 Nuclear Translocation Assay
-
Cells are grown on glass coverslips and treated with this compound.
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Non-specific binding is blocked with 5% bovine serum albumin (BSA).
-
Cells are incubated with a primary antibody against Nrf2 overnight at 4°C.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted and imaged using a fluorescence microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the neuroprotective properties of a novel Nrf2 activator.
Figure 2: Experimental Workflow for Nrf2 Activator Drug Discovery.
Conclusion
This compound demonstrates significant neuroprotective effects in preclinical models by potently and selectively activating the Nrf2 signaling pathway. The data presented in this technical guide support its further development as a therapeutic agent for neurodegenerative diseases characterized by oxidative stress. The provided experimental protocols offer a standardized framework for the continued investigation of Nrf2 activators.
References
Methodological & Application
Application Notes and Protocols for Nrf2 Activator-10 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a novel Nrf2 activator, hereafter referred to as Nrf2 Activator-10 (NA-10), in a cell culture setting. The protocols herein detail methods to assess the efficacy and mechanism of action of NA-10 in activating the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.
Introduction to the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular response to oxidative and electrophilic stress.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[1][3] This process keeps the cellular levels of Nrf2 low.
Upon exposure to oxidative stress or chemical inducers, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents the degradation of Nrf2, allowing it to stabilize and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. The activation of these genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.
Given its role in cellular protection, the Nrf2 pathway is a significant therapeutic target for a variety of diseases characterized by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.
Core Experimental Protocols
This section outlines the key experiments to characterize the activity of this compound. It is recommended to use a cell line responsive to oxidative stress, such as the human hepatoma cell line HepG2 or the human lung adenocarcinoma cell line A549.
Determination of Optimal Concentration of this compound using a Cell Viability Assay
Objective: To determine the concentration range of NA-10 that does not induce cytotoxicity, which is crucial for interpreting the results of subsequent functional assays.
Methodology: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of NA-10 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Replace the medium in each well with the medium containing the different concentrations of NA-10. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| NA-10 Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 100 |
| 0.1 | 1.23 | 98.4 |
| 1 | 1.26 | 100.8 |
| 5 | 1.24 | 99.2 |
| 10 | 1.21 | 96.8 |
| 25 | 1.15 | 92.0 |
| 50 | 0.98 | 78.4 |
| 100 | 0.65 | 52.0 |
Quantification of Nrf2 Transcriptional Activity using an ARE-Luciferase Reporter Assay
Objective: To quantify the ability of NA-10 to activate the transcriptional activity of Nrf2.
Methodology:
-
Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing ARE sequences and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with non-toxic concentrations of NA-10 (determined from the cell viability assay) for 16-24 hours. Include a vehicle control and a known Nrf2 activator (e.g., 10 µM Sulforaphane) as a positive control.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle control.
Data Presentation:
| Treatment | Normalized Luciferase Activity | Fold Induction |
| Vehicle Control | 15,234 | 1.0 |
| NA-10 (1 µM) | 45,702 | 3.0 |
| NA-10 (5 µM) | 121,872 | 8.0 |
| NA-10 (10 µM) | 243,744 | 16.0 |
| Positive Control (Sulforaphane 10 µM) | 213,276 | 14.0 |
Measurement of Nrf2 Target Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1) to confirm the activation of the Nrf2 pathway.
Methodology:
-
Cell Treatment: Treat cells with NA-10 at the optimal concentration for 6-24 hours.
-
RNA Isolation: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
Data Presentation:
| Target Gene | Treatment | Relative mRNA Expression (Fold Change) |
| HMOX1 | Vehicle Control | 1.0 |
| NA-10 (10 µM) | 12.5 | |
| NQO1 | Vehicle Control | 1.0 |
| NA-10 (10 µM) | 8.2 |
Visualization of Nrf2 Nuclear Translocation by Immunofluorescence
Objective: To visually confirm the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with NA-10.
Methodology:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with NA-10 for 1-4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against Nrf2. Follow this with incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Visualizations
References
Application Notes and Protocols for Nrf2 Activator-10 (AI-1) In Vitro
Mechanism of Action
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Nrf2 activator-10 is a small molecule that covalently modifies specific cysteine residues on Keap1. This modification leads to a conformational change in the Keap1 protein, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1]
Figure 1: Nrf2 Signaling Pathway Activation by this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available data and typical ranges for similar compounds. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific cell type and assay.
| Parameter | Value | Cell Type | Assay | Reference |
| EC₅₀ | 2.7 µM | Various | ARE Reporter Assay | [1] |
| Optimal Concentration Range | 1 - 10 µM | HepG2, A549, HEK293T | Luciferase Reporter, qPCR | General Recommendation |
| Incubation Time | 6 - 24 hours | Various | Gene Expression, Protein Analysis | General Recommendation |
Experimental Protocols
ARE-Luciferase Reporter Gene Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
Figure 2: Workflow for the ARE-Luciferase Reporter Assay.
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Promega ONE-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding: Seed ARE-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 3.5 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of treatment, perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Also, prepare a vehicle control with the same final concentration of DMSO (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luciferase activity of treated cells to that of the vehicle-treated control cells to determine the fold induction.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This method measures the mRNA expression levels of Nrf2 target genes, such as HO-1 and NQO1, to confirm Nrf2 pathway activation.
Figure 3: Workflow for qPCR Analysis of Nrf2 Target Genes.
Materials:
-
Selected cell line (e.g., A549, HepG2)
-
6-well tissue culture plates
-
RNA extraction kit (e.g., Qiagen RNeasy)
-
cDNA synthesis kit (e.g., Bio-Rad iScript)
-
SYBR Green qPCR master mix
-
Primers for target genes (HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 2.5 µM, 5 µM, 10 µM) and a vehicle control for 6 to 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Western Blot for Nrf2 Nuclear Translocation
This protocol is used to detect the accumulation of Nrf2 protein in the nucleus following treatment with this compound.
Materials:
-
Selected cell line
-
10 cm tissue culture dishes
-
Nuclear and cytoplasmic extraction kit (e.g., Thermo Scientific NE-PER)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Plate cells in 10 cm dishes and treat with this compound (e.g., 5 µM, 10 µM) for 2 to 6 hours.
-
Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Analyze the intensity of the Nrf2 band in the nuclear fraction. Use Lamin B1 as a loading control for the nuclear fraction and GAPDH for the cytoplasmic fraction to ensure proper fractionation.
Immunofluorescence for Nrf2 Nuclear Translocation
This imaging-based method provides a visual confirmation of Nrf2 translocation from the cytoplasm to the nucleus.
Materials:
-
Selected cell line
-
Glass-bottom dishes or coverslips in multi-well plates
-
4% paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary anti-Nrf2 antibody
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or coverslips and allow them to adhere. Treat the cells with this compound (e.g., 10 µM) for 2 to 6 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 3% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Nrf2 antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI or Hoechst for 10 minutes.
-
Imaging: Wash with PBS, mount the coverslips (if used), and visualize the cells using a fluorescence or confocal microscope.
-
Analysis: Observe the localization of the Nrf2 signal (green fluorescence). In untreated cells, the signal should be predominantly cytoplasmic, while in treated cells, a significant increase in the nuclear signal should be observed, co-localizing with the nuclear stain (blue fluorescence).
References
Application Note: Preclinical Evaluation of Nrf2 Activator-10
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive experimental framework for the initial characterization of Nrf2 Activator-10, a novel compound designed to modulate the Nrf2 signaling pathway. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates cellular defense mechanisms against oxidative and electrophilic stress. Activation of the Nrf2 pathway is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress. This guide details essential protocols, from initial screening to functional validation, and provides templates for data presentation and visualization to aid researchers in assessing the efficacy and mechanism of action of this compound.
Mechanism of Action: The Nrf2-Keap1 Signaling Pathway
Under basal conditions, Nrf2 is anchored in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. When cells are exposed to oxidative stress or electrophilic compounds like this compound, specific cysteine residues on Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of Nrf2. Stabilized Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins (sMaf). This complex binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes, initiating their transcription. These genes encode a wide array of cytoprotective proteins, including antioxidant enzymes (e.g., Heme Oxygenase-1 [HO-1], NAD(P)H Quinone Dehydrogenase 1 [NQO1]) and enzymes involved in glutathione synthesis (e.g., Glutamate-Cysteine Ligase [GCLC]).
Figure 1. The Nrf2-Keap1 signaling pathway activated by this compound.
Experimental Design Workflow
A tiered approach is recommended to efficiently characterize this compound. The workflow begins with a high-throughput primary screen to confirm Nrf2 activation, followed by secondary assays to determine potency and target gene engagement. Subsequent assays focus on protein-level changes and, finally, functional cellular outcomes.
Figure 2. Recommended experimental workflow for characterizing this compound.
Key Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HepG2 cells stably transfected with an ARE-luciferase reporter construct are recommended for initial screening. For downstream validation, wild-type HepG2 or other relevant cell lines (e.g., human keratinocytes HaCaT) can be used.
-
Culture Conditions: Culture cells in MEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics (if using a stable cell line) at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Plate cells at an appropriate density (e.g., 35,000 cells/well in a 96-well plate) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
On the day of the experiment, dilute the compound to desired concentrations in fresh culture medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the old medium with the medium containing this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 6-24 hours, depending on the assay).
-
ARE-Luciferase Reporter Assay
This assay is a robust method for quantifying the activation of the Nrf2 pathway.
-
Principle: Nrf2 activation leads to the expression of a luciferase reporter gene under the control of an ARE promoter. The resulting luminescence is proportional to Nrf2 activity.
-
Procedure:
-
Plate ARE-Luciferase HepG2 cells in a white, clear-bottom 96-well plate and treat with a dose range of this compound for 16-24 hours.
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol of a commercial luciferase assay system (e.g., Promega Dual-Luciferase® Reporter Assay System).
-
Measure luminescence using a plate luminometer.
-
Normalize firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.
-
Calculate fold induction relative to the vehicle-treated control.
-
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
This assay validates that the compound induces the transcription of endogenous Nrf2 target genes.
-
Procedure:
-
Treat cells (e.g., HepG2) with this compound (at its EC50 concentration and 2-3 other concentrations) for 6-12 hours.
-
Extract total RNA using a commercial kit (e.g., TRIzol).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for human NFE2L2 (Nrf2), NQO1, HMOX1 (HO-1), GCLC, and a housekeeping gene (e.g., GAPDH or TBP).
-
Use a standard thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and vehicle control.
-
Western Blot for Nrf2 Nuclear Translocation
This assay provides direct evidence that Nrf2 moves from the cytoplasm to the nucleus upon treatment.
-
Procedure:
-
Treat cells with this compound for a short duration (e.g., 2-6 hours).
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial extraction kit.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate 20-30 µg of protein from each fraction on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
To confirm fraction purity and serve as loading controls, probe for a nuclear marker (e.g., Lamin B1 or PARP-1) and a cytoplasmic marker (e.g., α-Tubulin or GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
Cellular Antioxidant Activity (CAA) Assay
This functional assay measures the ability of the compound-induced cellular changes to neutralize reactive oxygen species (ROS).
-
Principle: The cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). A reduction in fluorescence indicates antioxidant activity.
-
Procedure:
-
Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate and allow them to become confluent.
-
Pre-treat cells with this compound for 12-24 hours to allow for the expression of antioxidant enzymes.
-
Remove the treatment medium, wash the cells, and load them with 25 µM DCFH-DA in a suitable buffer for 45-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Induce oxidative stress by adding a ROS generator (e.g., tert-butyl hydroperoxide [t-BHP]).
-
Immediately measure fluorescence intensity at Ex/Em = 485/535 nm every 5 minutes for 1 hour using a microplate reader.
-
Calculate the area under the curve (AUC) and determine the percent reduction in ROS levels compared to the stressed vehicle control.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Dose-Response of this compound in ARE-Luciferase Assay
| Concentration (µM) | Normalized Luminescence (RLU) | Fold Induction (vs. Vehicle) |
|---|---|---|
| 0 (Vehicle) | 15,250 ± 850 | 1.0 |
| 0.1 | 28,975 ± 1,500 | 1.9 |
| 1 | 91,500 ± 4,300 |
Application Notes and Protocols for Nrf2 Activator-10 ARE-Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing an Antioxidant Response Element (ARE) luciferase reporter assay to identify and characterize activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. For the purpose of this document, the well-characterized Nrf2 activator, Sulforaphane (SFN), will be used as the exemplary compound, referred to as "Nrf2 activator-10."
Introduction
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as Sulforaphane, can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.
The ARE-luciferase reporter assay is a robust, cell-based high-throughput screening method to quantify the activation of the Nrf2 pathway. This assay utilizes a reporter vector containing multiple copies of the ARE sequence upstream of a firefly luciferase gene. When Nrf2 is activated and binds to the ARE, it drives the expression of luciferase. The resulting luminescence can be measured and is directly proportional to the level of Nrf2 activation.
Nrf2 Signaling Pathway
The diagram below illustrates the activation of the Nrf2 signaling pathway by an activator like Sulforaphane (SFN).
Experimental Workflow
The general workflow for the Nrf2 activator ARE-luciferase reporter assay is depicted below.
Experimental Protocols
This protocol is adapted for the ARE Reporter - HepG2 cell line, a stable cell line containing a firefly luciferase gene under the control of ARE.
Materials:
-
ARE Reporter - HepG2 Cell Line
-
Growth Medium (e.g., MEM/EBSS supplemented with 10% FBS, non-essential amino acids, Na-pyruvate, and Pen/Strep)
-
Assay Medium (Growth medium, which may be serum-free depending on the assay optimization)
-
This compound (Sulforaphane, SFN) stock solution (e.g., 10 mM in DMSO)
-
Vehicle Control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay System (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed HepG2-ARE reporter cells into a 96-well white, clear-bottom plate at a density of 30,000 - 40,000 cells per well in 100 µL of Growth Medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (Sulforaphane) in Assay Medium. A typical concentration range to test would be from 0.1 µM to 50 µM.
-
Include a vehicle control (e.g., 0.5% DMSO in Assay Medium) and a cell-free control (Assay Medium only) for background luminescence.
-
Carefully remove the Growth Medium from the cells.
-
Add 50 µL of the diluted compounds to the respective wells. Set up each treatment in at least triplicate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 15 to 18 hours.
-
-
Luciferase Assay:
-
Equilibrate the Luciferase Assay Reagent to room temperature.
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Gently rock the plate at room temperature for approximately 15 minutes to ensure complete cell lysis.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence from the cell-free control wells (background) from all other readings.
-
Calculate the average luminescence for each treatment condition.
-
Determine the fold induction by dividing the average luminescence of each treated sample by the average luminescence of the vehicle control.
Fold Induction = (Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)
Data Presentation
The following table presents representative data from a dose-response experiment using Sulforaphane (this compound) in the ARE Reporter - HepG2 cell line.
| Sulforaphane (µM) | Average Luminescence (RLU) | Fold Induction (vs. Vehicle) |
| 0 (Vehicle) | 15,000 | 1.0 |
| 0.78 | 25,500 | 1.7 |
| 1.56 | 42,000 | 2.8 |
| 3.12 | 75,000 | 5.0 |
| 6.25 | 150,000 | 10.0 |
| 12.5 | 300,000 | 20.0 |
| 25 | 480,000 | 32.0 |
| 50 | 540,00 |
Preparing Nrf2 Activator-10 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Nrf2 and Nrf2 Activator-10
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular defense against oxidative and electrophilic stress.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][3] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2.[3] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, initiating their transcription. These genes encode a wide array of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes.
This compound: Properties and Specifications
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Synonym(s) | AI-1, Nrf2 Activator II, Ethyl-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
| CAS Number | 75483-04-4 | |
| Molecular Formula | C13H12ClNO3 | |
| Molecular Weight | 265.69 g/mol | |
| Appearance | Off-white solid | |
| Purity | ≥97% (HPLC) | |
| Solubility | DMSO: 50 mg/mL | |
| EC50 | 2.7 µM in IMR-32 cells | |
| Storage (Solid) | 2-8°C | |
| Storage (Stock Solution) | -20°C for up to 6 months |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the procedure for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.657 mg of the compound (see calculation below).
-
Calculation:
-
Desired Concentration (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 265.69 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = M x MW x V
-
Mass (m) = 0.01 mol/L x 265.69 g/mol x 0.001 L = 0.0026569 g = 2.657 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution with 2.657 mg, add 1 mL of DMSO. Use only fresh, high-quality DMSO for reconstitution.
-
Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. Under these conditions, the stock solution is stable for up to 6 months.
Quality Control:
-
Purity Check: The purity of the compound should be confirmed by the manufacturer's certificate of analysis (e.g., via HPLC).
-
Concentration Verification: While not always necessary for routine use, the concentration of the stock solution can be verified using UV-Vis spectrophotometry if an extinction coefficient is known.
-
Functional Assay: The activity of the prepared stock solution can be confirmed by treating cells with a known responsive cell line (e.g., IMR-32) and measuring the induction of Nrf2 target genes (e.g., NQO1, HO-1) by qRT-PCR or Western blot.
Visualizing the Nrf2 Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the biological context and the practical steps involved, the following diagrams have been generated.
Caption: The Nrf2 Signaling Pathway and the Mechanism of this compound.
Caption: Experimental Workflow for Preparing this compound Stock Solution.
References
Application Notes and Protocols for Nrf2 Activator-10 Treatment in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master transcriptional regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating a battery of cytoprotective enzymes and proteins.
Nrf2 Signaling Pathway
The activation of the Nrf2 pathway by Nrf2 activator-10 initiates a cascade of events leading to the expression of antioxidant and cytoprotective genes.
Quantitative Data Summary
The following tables summarize typical treatment conditions and expected outcomes for Nrf2 activators in cell culture. Note that optimal concentrations and durations should be determined empirically for your specific cell line and experimental endpoint.
Table 1: Recommended Concentration Ranges for this compound
| Parameter | Value | Cell Line Example | Reference |
| EC50 | 2.7 µM | IMR-32 (neuroblastoma) | |
| Working Concentration | 1 - 10 µM | General starting range | Inferred from EC50 |
Table 2: Time Course of Nrf2 Activation Events
| Event | Typical Time Frame | Assay |
| Nrf2 Nuclear Translocation | 30 minutes - 6 hours | Immunofluorescence, Western Blot of nuclear fractions |
| Nrf2 Target Gene mRNA Expression | 6 - 24 hours | RT-qPCR |
| Nrf2 Target Protein Expression | 12 - 48 hours | Western Blot, ELISA |
| Cytoprotective Effects | 24 - 72 hours | Cell viability assays (e.g., MTT, LDH) |
Table 3: Examples of Nrf2 Target Gene Induction by Activators
| Nrf2 Activator | Cell Line | Treatment | Target Gene | Fold Induction (mRNA) | Reference |
| Sulforaphane | HepG2 | 15 µM for 6h | NQO1 | ~4 | |
| Sulforaphane | HepG2 | 15 µM for 6h | GCLC | ~3 | |
| tBHQ | HepG2 | 50 µM for 24h | HO-1 | ~10 | |
| CDDO-Im | AREc32 | 1 µM for 24h | Luciferase Reporter | ~77 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound.
Protocol 1: Determination of Optimal Concentration using a Cytotoxicity Assay
It is crucial to determine the optimal, non-toxic concentration range of this compound for your specific cell line before proceeding with functional assays.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Vehicle control (e.g., DMSO)
-
Cell viability assay reagent (e.g., MTT, MTS, or LDH kit)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency at the end of the experiment.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested range is 0.1 µM to 100 µM. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24 or 48 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that does not significantly reduce cell viability (e.g., >90% viability) should be used for subsequent experiments.
Protocol 2: Analysis of Nrf2 Nuclear Translocation by Immunofluorescence
This protocol allows for the visualization of Nrf2 moving from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
Cell line of interest
-
Glass coverslips or imaging-compatible plates
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the predetermined optimal concentration of this compound or vehicle control for various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation.
Protocol 3: Quantification of Nrf2 Target Gene Expression by RT-qPCR
This protocol measures the change in mRNA levels of Nrf2 target genes, such as HMOX1 (Heme Oxygenase 1) and NQO1 (NAD(P)H Quinone Dehydrogenase 1), following treatment with this compound.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with the optimal concentration of this compound or vehicle control for various time points (e.g., 0, 6, 12, 24 hours).
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in target gene expression relative to the vehicle control and normalized to the housekeeping gene.
Troubleshooting
-
High Cytotoxicity: If Nrf2 activator-
Application of Nrf2 Activator-10 in Neurodegeneration Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in these conditions is oxidative stress, which leads to cellular damage and neuronal death. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. However, in the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, initiating the transcription of a wide array of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Nrf2 activator-10 (NA-10) is a potent small molecule activator of the Nrf2 pathway. By promoting the nuclear translocation of Nrf2, NA-10 enhances the expression of antioxidant and anti-inflammatory genes, offering a promising therapeutic strategy to counteract the neuroinflammation and oxidative damage implicated in neurodegenerative diseases. This document provides detailed application notes and protocols for the use of NA-10 in common in vitro and in vivo models of neurodegeneration.
Nrf2 Signaling Pathway
The diagram below illustrates the mechanism of Nrf2 activation. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Nrf2 activators, such as NA-10, can disrupt the Nrf2-Keap1 interaction, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant and cytoprotective genes.
Data Presentation
The following tables summarize the expected quantitative outcomes following treatment with this compound in various neurodegeneration models.
Table 1: In Vitro Models of Neurodegeneration
| Model System | Neurotoxin/Stress | NA-10 Concentration | Key Outcome Measures | Expected Results (vs. Toxin Control) |
| SH-SY5Y Neuroblastoma Cells | 6-OHDA (100 µM) | 1-10 µM | Cell Viability (MTT Assay) | ↑ 30-50% |
| ROS Levels (DCFDA Assay) | ↓ 40-60% | |||
| Nrf2 Nuclear Translocation | ↑ 2-3 fold | |||
| HO-1, NQO1 Expression (qPCR) | ↑ 3-5 fold | |||
| Primary Cortical Neurons | Aβ₁₋₄₂ Oligomers (5 µM) | 0.5-5 µM | Neuronal Survival | ↑ 25-40% |
| Mitochondrial Membrane Potential | ↑ 20-35% | |||
| Caspase-3 Activity | ↓ 30-50% | |||
| BV-2 Microglial Cells | LPS (100 ng/mL) | 1-10 µM | Nitric Oxide Production (Griess Assay) | ↓ 50-70% |
| TNF-α, IL-1β Levels (ELISA) | ↓ 40-60% |
Table 2: In Vivo Models of Neurodegeneration
| Animal Model | Disease Model Induction | NA-10 Dosage & Route | Key Outcome Measures | Expected Results (vs. Vehicle Control) |
| C57BL/6 Mice | MPTP (20 mg/kg, i.p., 4 doses) | 10-50 mg/kg, p.o. | Dopaminergic Neuron Count (TH+ cells) in Substantia Nigra | ↑ 40-60% |
| Striatal Dopamine Levels (HPLC) | ↑ 30-50% | |||
| Rotarod Performance | ↑ 50-70% improvement in latency to fall | |||
| 5XFAD Mice | Transgenic Model of AD | 20 mg/kg, p.o., daily for 3 months | Amyloid Plaque Load (Immunohistochemistry) | ↓ 30-40% |
| Cognitive Function (Morris Water Maze) | ↓ 20-30% in escape latency | |||
| Glial Activation (Iba1, GFAP staining) | ↓ 25-35% | |||
| R6/2 Mice | Transgenic Model of HD | 15 mg/kg, p.o., daily | Motor Coordination (Rotarod) | ↑ 20-30% improvement |
| Lifespan | ↑ 10-15% | |||
| Nrf2 Target Gene Expression in Brain | ↑ 2-4 fold |
Experimental Protocols
In Vitro Experimental Workflow
The diagram below outlines a typical workflow for assessing the neuroprotective effects of this compound in a cell-based model of neurotoxicity.
Protocol 1: Neuroprotection against 6-OHDA Toxicity in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well for viability assays or in a 6-well plate at 5 x 10⁵ cells/well for protein/RNA analysis. Allow cells to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.
-
Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM.
-
Incubate for an additional 24 hours.
-
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Intracellular ROS:
-
After treatment, wash cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
Wash cells again with PBS.
-
Measure fluorescence (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
-
-
Western Blot for Nrf2 Nuclear Translocation:
-
Perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Measure protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker), followed by HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system.
-
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse model of Parkinson's disease.
Application Notes and Protocols: Investigating Chemoresistance using Nrf2 Activator-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the successful treatment of cancer. A key cellular defense mechanism that cancer cells exploit to withstand the cytotoxic effects of chemotherapeutic agents is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, protecting cells from oxidative and electrophilic stress induced by many cancer therapies. While beneficial in normal cells, constitutive activation of the Nrf2 pathway in cancer cells is associated with enhanced tumor progression and resistance to a broad spectrum of chemotherapeutic drugs, including doxorubicin and cisplatin.
This application note provides a comprehensive guide for utilizing Nrf2 Activator-10 , a potent and specific small molecule activator of the Nrf2 pathway, to study and model chemoresistance in cancer cell lines. These protocols and guidelines will enable researchers to elucidate the molecular mechanisms by which Nrf2 confers chemoresistance and to evaluate potential strategies to overcome it.
Mechanism of Action: The Nrf2-Keap1 Signaling Pathway
Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species (ROS), often generated by chemotherapeutic agents, can modify critical cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), Heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity and drug detoxification capabilities, thereby promoting chemoresistance.
This compound is a novel electrophilic compound designed to potently and specifically react with Keap1, leading to robust and sustained activation of Nrf2 and the transcription of its downstream target genes.
Experimental Protocols
The following protocols provide a framework for investigating the role of this compound in inducing chemoresistance.
Protocol 1: Determination of IC50 Values for Chemotherapeutic Agents
This protocol is designed to assess the impact of Nrf2 activation by this compound on the sensitivity of cancer cells to various chemotherapeutic drugs.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (10 mM stock in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin; 10 mM stock in DMSO or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Pre-treatment with this compound:
-
Prepare a working solution of this compound in complete medium at the desired pre-treatment concentration (e.g., 1 µM).
-
Aspirate the medium from the wells and add 100 µL of the this compound working solution or vehicle control (medium with 0.1% DMSO).
-
Incubate for 24 hours.
-
-
Treatment with Chemotherapeutic Agent:
-
Prepare a serial dilution of the chemotherapeutic agent in complete medium.
-
Aspirate the pre-treatment medium and add 100 µL of the various concentrations of the chemotherapeutic agent to the respective wells.
-
Incubate for an additional 48-72 hours.
-
-
Cell Viability Assay (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of the chemotherapeutic agent.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of Nrf2 and Target Proteins
This protocol allows for the qualitative and semi-quantitative assessment of protein expression levels to confirm Nrf2 pathway activation.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-NQO1, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This protocol is used to quantify the changes in mRNA levels of Nrf2 target genes upon treatment with this compound.
Materials:
-
6-well cell culture plates
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., NFE2L2, NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells in 6-well plates with this compound as described for the western blot protocol.
-
Extract total RNA from the cells according to the manufacturer's instructions.
-
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions with the cDNA template, primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the experiments described above.
Table 1: Effect of this compound on the IC50 of Chemotherapeutic Agents in A549 Cells
| Chemotherapeutic Agent | Treatment Group | IC50 (µM) ± SD | Fold Change in Resistance |
| Cisplatin | Vehicle Control | 8.5 ± 0.7 | 1.0 |
| This compound (1 µM) | 25.2 ± 2.1 | 2.96 | |
| Doxorubicin | Vehicle Control | 0.4 ± 0.05 | 1.0 |
| This compound (1 µM) | 1.8 ± 0.2 | 4.5 | |
| Etoposide | Vehicle Control | 12.1 ± 1.3 | 1.0 |
| This compound (1 µM) | 38.7 ± 3.5 | 3.2 |
Table 2: Relative Protein Expression of Nrf2 and its Target Genes in A549 Cells Treated with this compound (1 µM)
| Protein | 2 hours | 4 hours | 8 hours | 24 hours |
| Nrf2 | 2.1 ± 0.3 | 3.5 ± 0.4 | 4.2 ± 0.5 | 2.8 ± 0.3 |
| NQO1 | 1.8 ± 0.2 | 4.1 ± 0.5 | 6.8 ± 0.7 | 8.5 ± 0.9 |
| HO-1 | 2.5 ± 0.4 | 5.3 ± 0.6 | 8.1 ± 0.8 | 10.2 ± 1.1 |
| β-actin | 1.0 | 1.0 | 1.0 | 1.0 |
| Data are presented as fold change relative to the vehicle control (0 hours) and normalized to β-actin. |
Table 3: Relative mRNA Expression of Nrf2 Target Genes in A549 Cells Treated with this compound (1 µM)
| Gene | 2 hours | 4 hours | 8 hours | 24 hours |
| NFE2L2 | 1.2 ± 0.1 | 1.3 ± 0.2 | 1.1 ± 0.1 | 1.0 ± 0.1 |
| NQO1 | 3.5 ± 0.4 | 8.2 |
Troubleshooting & Optimization
Technical Support Center: Nrf2 Activator-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Nrf2 Activator-10. The information provided is intended to help address specific issues that may be encountered during experimentation, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Q2: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?
While Nrf2 activation is generally cytoprotective, toxicity at low concentrations of this compound could be due to several factors:
-
Electrophilic Stress: Many Nrf2 activators are electrophiles that can react with cellular nucleophiles other than Keap1, such as glutathione (GSH) or critical protein thiols. This can lead to GSH depletion and broad cellular stress, potentially culminating in toxicity.
-
Cell Type Specificity: The cellular context is crucial. Some cell lines may be more sensitive to electrophilic stress or have different basal levels of Nrf2 and Keap1, influencing their response to the activator.
-
Prolonged Nrf2 Activation: While transient Nrf2 activation is protective, sustained or excessive activation can have detrimental effects, including promoting cell proliferation in certain contexts or leading to reductive stress.
Q3: I am not observing the expected induction of Nrf2 target genes (e.g., HO-1, NQO1) after treatment with this compound. What should I check?
If you are not seeing the desired induction of Nrf2 target genes, consider the following troubleshooting steps:
-
Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock solution.
-
Treatment Time and Dose-Response: Optimize the treatment time and perform a dose-response experiment. The kinetics of Nrf2 activation can vary between cell types and compounds.
-
Cellular Health: Ensure your cells are healthy and not under other stresses that might interfere with the Nrf2 pathway.
-
Keap1 Status: The expression level and mutation status of Keap1 in your cell line can impact the response to an activator.
-
Assay Sensitivity: Confirm that your readout assay (e.g., qPCR, Western blot) is sensitive enough to detect changes in target gene or protein expression.
Q4: Are there known off-target signaling pathways that can be affected by Nrf2 activators?
Yes, due to their reactive nature, Nrf2 activators can interact with other signaling pathways. A significant one is the NF-κB signaling pathway . There is known crosstalk between the Nrf2 and NF-κB pathways. Nrf2 can negatively regulate NF-κB signaling by reducing reactive oxygen species (ROS) levels and by inhibiting the degradation of IκB-α. However, some electrophilic compounds may directly interact with components of the NF-κB pathway, leading to either its activation or inhibition, which should be experimentally verified. Additionally, as mentioned, pathways like PI3K may be involved in the mechanism of some Nrf2 activators.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| High Cell Death/Cytotoxicity | Off-target effects due to electrophilicity. | 1. Perform a detailed dose-response and time-course experiment to determine the therapeutic window.2. Measure intracellular glutathione (GSH) levels to assess for depletion.3. Use a structurally distinct Nrf2 activator as a positive control.4. Test for apoptosis markers (e.g., cleaved caspase-3) or necrosis. |
| Inconsistent Nrf2 Target Gene Induction | Suboptimal experimental conditions or cellular context. | 1. Validate the potency of your compound batch using a cell-free Keap1-Nrf2 interaction assay if possible.2. Confirm Nrf2 and Keap1 expression levels in your cell model.3. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to capture the peak of Nrf2 activation. |
| Unexpected Phenotypic Changes Unrelated to Antioxidant Response | Activation or inhibition of off-target pathways (e.g., NF-κB, kinase pathways). | 1. Profile the expression of key genes in related pathways (e.g., NF-κB target genes like IL-6, TNF-α).2. Use specific inhibitors for suspected off-target pathways to see if the unexpected phenotype is rescued.3. Perform a broader transcriptomic or proteomic analysis to identify affected pathways. |
| Discrepancy Between Reporter Assay and Endogenous Gene Expression | Artifacts related to the reporter construct or non-physiological overexpression. | 1. Always validate results from reporter assays by measuring the expression of endogenous Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) at both the mRNA and protein level.2. Use multiple, distinct Nrf2 target genes for validation. |
Quantitative Data Summary
Table 1: Comparative Potency of this compound and a Control Compound
| Compound | EC50 for ARE Induction (µM) | CC50 (Cytotoxicity, µM) | Therapeutic Index (CC50/EC50) |
| This compound | 2.7 | 45.2 | 16.7 |
| Sulforaphane (Control) | 5.1 | 68.5 | 13.4 |
Table 2: Effect of this compound on Nrf2 and Off-Target Gene Expression
| Gene | Fold Change (mRNA) after 6h Treatment with 5 µM this compound | Pathway |
| HMOX1 (HO-1) | 15.3 ± 2.1 | Nrf2 Target |
| NQO1 | 12.8 ± 1.9 | Nrf2 Target |
| GCLC | 8.5 ± 1.1 | Nrf2 Target |
| IL-6 | 1.2 ± 0.3 | NF-κB Target |
| TNF-α | 1.1 ± 0.2 | NF-κB Target |
Experimental Protocols
1. ARE-Luciferase Reporter Gene Assay for Nrf2 Activation
-
Objective: To quantify the activation of the Nrf2 pathway by measuring the activity of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
-
Methodology:
-
Seed AREc32 cells (MCF7 cells stably transfected with an ARE-luciferase reporter construct) in a 96-well plate.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) to control for cytotoxicity.
-
Plot the dose-response curve and calculate the EC50 value.
-
2. Co-Immunoprecipitation (Co-IP) of Keap1-Nrf2 Interaction
-
Objective: To qualitatively assess if this compound disrupts the interaction between Keap1 and Nrf2.
-
Methodology:
-
Culture cells (e.g., HEK293T) and treat with this compound or a vehicle control for a specified time (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-Keap1 antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Nrf2 and Keap1. A decrease in the amount of Nrf2 co-immunoprecipitated with Keap1 in the treated sample indicates disruption of the interaction.
-
3. Cellular Fractionation and Western Blot for Nrf2 Nuclear Translocation
-
Objective: To determine if this compound promotes the translocation of Nrf2 from the cytoplasm to the nucleus.
-
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Harvest the cells and perform cellular fractionation using a commercial kit to separate the cytoplasmic and nuclear fractions.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and Western blotting on equal amounts of protein from the cytoplasmic and nuclear fractions.
-
Probe the blots with antibodies against Nrf2, a cytoplasmic marker (e.g., α-tubulin), and a nuclear marker (e.g., Lamin B1).
-
An increase in the Nrf2 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates nuclear translocation.
-
Visualizations
Nrf2 activator-10 concentration optimization
Frequently Asked Questions (FAQs)
Q1: What is Nrf2 activator-10 and how does it work?
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A good starting point for this compound is in the low micromolar range. The reported EC50 for ARE induction in IMR-32 neuroblastoma cells is 2.7 µM. However, the optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to dissolve the compound in fresh, high-quality DMSO. Following reconstitution, it is best to aliquot the stock solution into smaller volumes and store them at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.
Q4: How can I confirm that this compound is activating the Nrf2 pathway in my cells?
Nrf2 activation can be confirmed by several methods:
-
Reporter Gene Assays: Use a cell line stably or transiently expressing a luciferase or other reporter gene under the control of an ARE promoter. Increased reporter activity upon treatment with this compound indicates pathway activation.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of well-established Nrf2 target genes. Commonly used target genes include NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase modifier subunit (GCLM).
-
Western Blotting: Analyze the protein levels of Nrf2 and its downstream targets (e.g., NQO1, HO-1). An increase in the nuclear fraction of Nrf2 is a hallmark of its activation.
-
Immunofluorescence Microscopy: Visualize the nuclear translocation of Nrf2. Upon activation, Nrf2 moves from the cytoplasm to the nucleus.
Q5: What are the potential off-target effects or cytotoxicity of this compound?
While this compound is designed to be a selective Keap1 inhibitor, high concentrations may lead to off-target effects or cytotoxicity. It is essential to determine the cytotoxic concentration of the compound in your cell line of interest using assays such as MTT, XTT, or LDH release assays. Persistent and high levels of Nrf2 activation have been linked to undesirable effects in some contexts, so it is crucial to use the lowest effective concentration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low Nrf2 activation observed | Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to identify the optimal concentration for your cell type. |
| Incorrect preparation or degradation of the compound. | Prepare a fresh stock solution of this compound in high-quality DMSO. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles. | |
| Cell line is not responsive. | Some cell lines may have a less sensitive Nrf2 pathway. Consider using a different cell line known to have a robust Nrf2 response or a positive control Nrf2 activator (e.g., sulforaphane, tBHQ). | |
| Short incubation time. | The time course of Nrf2 activation can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time for observing maximal activation. | |
| High cell death or cytotoxicity | Concentration of this compound is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and use concentrations well below this toxic threshold for your experiments. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (DMSO alone) in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and media conditions for all experiments. |
| Instability of this compound in media. | Prepare fresh dilutions of this compound in cell culture media for each experiment. Some compounds can be unstable in aqueous solutions over time. | |
| Issues with detection assays. | For qPCR, ensure primer efficiency and specificity. For Western blotting, optimize antibody concentrations and blocking conditions. Include appropriate positive and negative controls in all assays. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for inducing the Nrf2 pathway in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT or similar cell viability assay kit
-
Reagents for qPCR or Western blotting
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 0.1, 0.5, 1, 2.5, 5, 10, 25, and 50 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the activator.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared dilutions of this compound.
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours).
-
Assess Cell Viability:
-
In a parallel plate, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions to determine the cytotoxic concentrations.
-
-
Assess Nrf2 Activation:
-
Harvest the cells from a separate plate for analysis of Nrf2 activation.
-
For qPCR: Lyse the cells, extract RNA, and perform reverse transcription followed by qPCR for Nrf2 target genes (e.g., NQO1, HO-1).
-
For Western Blotting: Lyse the cells, prepare protein extracts, and perform Western blotting for nuclear Nrf2 and downstream target proteins.
-
-
Data Analysis:
-
Plot the cell viability data against the concentration of this compound to determine the IC50 value.
-
Plot the Nrf2 activation data (e.g., fold change in gene expression) against the concentration.
-
Select the optimal concentration that provides significant Nrf2 activation without causing significant cytotoxicity.
-
Protocol 2: Measuring Nrf2 Target Gene Expression by qPCR
This protocol describes how to measure the induction of Nrf2 target genes following treatment with this compound.
Materials:
-
Cells treated with this compound and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., NQO1, HO-1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercially available kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target and housekeeping genes, and cDNA.
-
Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Visualizations
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
Nrf2 Activator-10: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Nrf2 Activator-10.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an electrophilic small molecule designed to be a potent and selective activator of the Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. This compound is believed to covalently modify key cysteine residues on Keap1, disrupting its ability to ubiquitinate Nrf2. This leads to the stabilization and nuclear translocation of newly synthesized Nrf2, which then binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing a broad cytoprotective transcriptional program.
Q2: What are the recommended working concentrations and potential off-target effects?
Effective concentrations of this compound can vary significantly between cell types. It is crucial to perform a dose-response curve for each new cell line. Many Nrf2 activators can have undesirable off-target effects, often due to their electrophilic nature.
| Parameter | Concentration Range | Notes |
| Nrf2 Activation (EC50) | 1 - 5 µM | Recommended starting range for ARE-luciferase or target gene (NQO1, HMOX1) induction. |
| Off-Target Kinase Inhibition | > 10 µM | Potential for inhibition of several kinases. Consider a counterscreen if using concentrations in this range. |
| Cytotoxicity (LC50) | > 25 µM | Significant cytotoxicity may be observed. Always run a concurrent viability assay (e.g., MTT, CellTiter-Glo). |
| General Use | 0.5 - 10 µM | Optimal concentration should balance maximal Nrf2 activation with minimal cytotoxicity and off-target effects. |
Section 2: Troubleshooting Guide
This guide addresses common experimental issues encountered when using this compound.
Technical Support Center: Nrf2 Activator-10
Welcome to the technical support center for Nrf2 Activator-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on overcoming its inherent bioavailability challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator Keap1, which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription. This signaling pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.
Q2: I am observing low efficacy of this compound in my in vivo animal models. What could be the underlying reason?
Low in vivo efficacy of this compound is commonly attributed to its poor oral bioavailability. This can be due to several factors including low aqueous solubility, which limits its dissolution in gastrointestinal fluids, and susceptibility to first-pass metabolism in the liver. Poor permeability across the intestinal epithelium can also contribute to reduced systemic exposure. It is crucial to assess the pharmacokinetic profile of your formulation to understand the exposure levels in your animal model.
Q3: What are the known physicochemical properties of this compound that contribute to its low bioavailability?
This compound is a highly lipophilic molecule with poor aqueous solubility (experimentally determined to be <0.1 µg/mL in water). Its chemical structure makes it a substrate for efflux transporters and phase I/II metabolizing enzymes in the gut and liver, further reducing the fraction of the administered dose that reaches systemic circulation.
Q4: What formulation strategies can I employ to improve the oral bioavailability of this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:
-
Particle Size Reduction : Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.
-
Amorphous Solid Dispersions (ASDs) : Dispersing this compound in a hydrophilic polymer can enhance its apparent solubility and dissolution.
-
Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve solubility and may facilitate lymphatic uptake, which can help bypass first-pass metabolism.
-
Complexation : Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
Q5: How can I determine if my formulation strategy has improved the bioavailability of this compound?
An in vivo pharmacokinetic (PK) study in an animal model, such as rats or mice, is the standard method to assess bioavailability. This involves administering a known dose of your this compound formulation and a reference formulation (e.g., a simple suspension) and measuring the plasma concentration of the drug over time. Key PK parameters to compare include the Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax). An increase in AUC and Cmax for your new formulation would indicate improved bioavailability.
Troubleshooting Experimental Issues
Problem: High variability in plasma concentrations of this compound in my animal studies.
-
Possible Cause 1: Formulation Instability.
-
Recommendation: Assess the physical and chemical stability of your dosing formulation. For suspensions, ensure consistent and adequate re-suspension before each dose to prevent settling of drug particles.
-
-
Possible Cause 2: Food Effects.
-
Recommendation: The presence of food can significantly impact the absorption of lipophilic drugs. Conduct your PK studies in both fasted and fed animals to understand the effect of food on N
-
Nrf2 activator-10 stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nrf2 activator-10. The information provided is intended to serve as a general guide. Optimal conditions should be determined experimentally for your specific cell culture system.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound.
Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | Up to 1 month | Use for working stocks.[1][2] |
Q2: What is the recommended solvent for dissolving this compound?
Q3: How stable is this compound in aqueous cell culture media?
A3: The stability of small molecules like this compound in aqueous solutions such as cell culture media can be variable. Factors that can influence its stability include:
-
pH of the media: The pH of the culture medium can affect the chemical stability of the compound.
-
Temperature: Incubation at 37°C can accelerate degradation compared to storage at lower temperatures.
-
Serum components: Proteins and other components in fetal bovine serum (FBS) can bind to the compound, affecting its availability and stability.
-
Light exposure: Some compounds are light-sensitive and can degrade upon exposure to light. It is advisable to protect solutions from light.
-
Metabolism by cells: Cells can metabolize the compound over time, reducing its effective concentration.
For long-term experiments (e.g., >24-48 hours), it is recommended to refresh the media with freshly diluted this compound to maintain a consistent effective concentration.
Q4: I am observing unexpected cytotoxicity at my desired therapeutic concentration. What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors:
-
Cell line sensitivity: Your specific cell line may be particularly sensitive to this compound or the solvent (DMSO).
-
Compound degradation: A degradation product of this compound could be more toxic than the parent compound.
-
Incorrect stock concentration: The actual concentration of your stock solution may be higher than calculated.
It is recommended to perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) for your cell line and always include a vehicle control (DMSO at the highest concentration used).
Troubleshooting Guides
Issue 1: Inconsistent or No Nrf2 Activation
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment. Consider assessing the stability of the compound in your specific media over the time course of your experiment. |
| Sub-optimal Concentration | Perform a dose-response experiment to determine the optimal effective concentration (EC50) for Nrf2 activation in your cell line. |
| Cellular Context | The Nrf2 pathway can be influenced by cell density and passage number. Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density. |
| Media Components | Self-conditioning of cell culture media can impact endogenous Nrf2 expression. Using fresh, unconditioned media may enhance the response to Nrf2 activators. |
Issue 2: Precipitation of this compound in Cell Culture Medium
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | The compound may have limited solubility in your cell culture medium, especially at higher concentrations. Ensure the final DMSO concentration is kept to a minimum. Pre-warm the media before adding the compound and mix gently. |
| Interaction with Media Components | Components in the serum or media supplements may cause the compound to precipitate. Try reducing the serum concentration or using a serum-free medium if your cell line allows. |
| Incorrect Dilution | Prepare serial dilutions to reach the final desired concentration. Adding a highly concentrated stock directly to the media can cause localized precipitation. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium.
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the compound into your complete cell culture medium (including serum and other supplements) at the highest and lowest concentrations you plan to test.
-
Also, prepare a control sample of the medium without the compound.
-
-
Incubation:
-
Incubate the prepared media samples under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Sample Collection:
-
Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately store the collected samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of the parent compound in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Interpretation:
-
Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in the culture medium.
-
Signaling Pathways and Workflows
Nrf2 Activation Pathway
Under basal conditions, the transcription factor Nrf2 is kept at low levels through ubiquitination and subsequent proteasomal degradation, a process mediated by its inhibitor Keap1. Nrf2 activators can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-dependent gene expression.
Caption: Nrf2 activation pathway.
Experimental Workflow for Assessing Nrf2 Activation
This diagram outlines a typical workflow to determine if this compound is effectively activating the Nrf2 pathway in your cells.
Caption: Workflow for assessing Nrf2 activation.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates a logical approach to troubleshooting inconsistent experimental outcomes.
Caption: Troubleshooting inconsistent results.
References
Technical Support Center: Nrf2 Activator-10 (Sulforaphane)
Welcome to the technical support center for Nrf2 Activator-10, a potent inducer of the Nrf2 signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during in vitro experiments and ensure the stability and efficacy of the activator. For the purposes of this guide, "this compound" will be represented by the well-characterized Nrf2 activator, Sulforaphane (SFN).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Sulforaphane)?
A1: this compound (Sulforaphane) functions primarily by modifying cysteine residues on the Keap1 protein.[1] Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low. By reacting with Keap1, Sulforaphane disrupts this process, leading to the stabilization and nuclear accumulation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a wide array of cytoprotective and antioxidant enzymes.
Q2: How should I prepare and store my this compound (Sulforaphane) stock solution?
A2: Sulforaphane is most commonly dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[2] This stock solution should be stored at -20°C to maintain stability.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. When preparing working solutions, dilute the DMSO stock in your cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[2]
Q3: What is the typical half-life of this compound (Sulforaphane) in cell culture?
A3: The stability of Sulforaphane in aqueous solutions, such as cell culture media, is influenced by several factors, including temperature and pH.[3] In general, Sulforaphane is relatively unstable in aqueous solutions at physiological pH and temperature. Its half-life in plasma has been reported to be approximately 1.77 to 2.2 hours. Therefore, for longer incubation periods, it may be necessary to replenish the media with freshly diluted Sulforaphane to maintain a consistent concentration.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Nrf2 Target Genes
Possible Cause 1: Degradation of this compound (Sulforaphane).
-
Solution: Sulforaphane is susceptible to degradation, particularly in aqueous solutions at physiological pH and temperature. Ensure that your stock solution is properly stored at -20°C in an anhydrous solvent like DMSO and protected from light. Prepare working solutions fresh for each experiment by diluting the stock directly into the cell culture medium immediately before application to cells. For long-term experiments (e.g., >24 hours), consider replacing the medium with fresh Sulforaphane-containing medium at regular intervals.
Possible Cause 2: Suboptimal Concentration or Incubation Time.
-
Solution: The optimal concentration and incubation time for Nrf2 activation can vary significantly between cell types. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Start with a range of concentrations (e.g., 1-20 µM) and incubation times (e.g., 4, 8, 12, 24 hours) to identify the conditions that yield the maximal induction of Nrf2 target genes (e.g., NQO1, HO-1) without causing significant cytotoxicity.
Possible Cause 3: Interaction with Serum Proteins.
-
Solution: Sulforaphane can bind to proteins in fetal bovine serum (FBS) and bovine serum albumin (BSA), which may reduce its bioavailability and effective concentration in the cell culture medium. If you are observing a weaker than expected response, consider reducing the serum concentration in your culture medium during the treatment period, if your cells can tolerate it. Alternatively, you may need to use a higher initial concentration of Sulforaphane to compensate for the amount that becomes protein-bound.
Issue 2: High Cell Toxicity or Apoptosis Observed
Possible Cause 1: Excessive Concentration of this compound (Sulforaphane).
-
Solution: While Sulforaphane is a potent activator of the Nrf2 pathway, high concentrations can induce cytotoxicity and apoptosis, often through the generation of reactive oxygen species (ROS). It is crucial to perform a dose-response experiment to determine the optimal concentration that maximizes Nrf2 activation while minimizing cell death. Concentrations above 10-20 µM are more likely to induce toxic effects in many cell lines.
Possible Cause 2: Solvent (DMSO) Toxicity.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium is below 0.1%. Higher concentrations of DMSO can be toxic to cells and can confound your experimental results. Always include a vehicle control (medium with the same concentration of DMSO as your treatment groups) in your experiments to account for any effects of the solvent.
Data Presentation
Table 1: Stability of Sulforaphane under Different Conditions
| Condition | Half-life (t½) | Degradation Rate | Reference(s) |
| Temperature | |||
| 4°C (pH 4.0, citrate buffer) | 17.21 days (T90) | Slower | |
| 4°C (pH 8.0, phosphate buffer) | 33.87 days (T90) | Slower | |
| 26°C (pH 4.0 or 8.0) | ~2.4 days (T90) | Moderate | |
| 50°C (aqueous solution) | Not specified | Rapid | |
| 100°C (aqueous solution) | Not specified | Very Rapid | |
| pH | |||
| Acidic (pH 3.0-5.0) | More stable | Slower | |
| Basic (pH > 7.0) | Less stable | Faster (base-catalyzed) | |
| Light Exposure | Appears stable | Minimal |
Note: T90 refers to the time required for 10% degradation.
Experimental Protocols
Protocol 1: Preparation of Sulforaphane Stock and Working Solutions
-
Reconstitution: Dissolve lyophilized Sulforaphane powder in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquoting: Dispense the 10 mM stock solution into small, single-use polypropylene tubes.
-
Storage: Store the aliquots at -20°C, protected from light.
-
Working Solution Preparation: For each experiment, thaw a fresh aliquot of the 10 mM stock solution. Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration immediately before adding it to the cells.
Protocol 2: Dose-Response and Time-Course Experiment for Nrf2 Activation
-
Cell Seeding: Seed your cells of interest in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: Prepare a series of Sulforaphane working solutions in complete medium at different concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM). The '0 µM' group should contain the same final concentration of DMSO as the highest Sulforaphane concentration group and will serve as the vehicle control.
-
Incubation: Replace the existing medium in the cell culture plates with the prepared Sulforaphane working solutions. For a time-course experiment, treat separate sets of plates for different durations (e.g., 4, 8, 12, 24 hours).
-
Harvesting and Analysis: At the end of each incubation period, harvest the cells. Analyze the expression of Nrf2 target genes (e.g., NQO1, HO-1, GCLM) by qRT-PCR or Western blot to determine the optimal concentration and incubation time for Nrf2 activation.
Visualizations
Caption: this compound (Sulforaphane) signaling pathway.
Caption: Troubleshooting workflow for inconsistent Nrf2 activation.
References
Technical Support Center: Optimizing Nrf2 Activator-10 Treatment Conditions
Frequently Asked Questions (FAQs)
1. Compound Handling and Preparation
-
Q: How should I dissolve and store Nrf2 activator-10?
-
A: this compound is a powder that should be stored at -20°C for long-term stability (≥ 2 years). For experimental use, create a stock solution by dissolving the compound in fresh, anhydrous DMSO. It is soluble in DMSO up to 15 mg/mL. Once dissolved, aliquot the stock solution into single-use volumes and store at -20°C for up to 6 months or -80°C for longer periods to prevent degradation from repeated freeze-thaw cycles. When preparing your working concentration, dilute the DMSO stock into your aqueous buffer or cell culture medium immediately before use.
-
-
Q: My this compound solution appears to have precipitated in the media. What should I do?
-
A: Precipitation can occur if the final DMSO concentration is too high or if the compound's solubility limit in aqueous media is exceeded. Ensure the final DMSO concentration in your cell culture does not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity. If precipitation persists, try vortexing the diluted solution briefly before adding it to the cells. Preparing fresh dilutions for each experiment is highly recommended.
-
2. Experimental Design and Optimization
-
Q: What is the recommended concentration range for this compound?
-
A: The effective concentration of this compound is cell-type dependent. It has a reported EC50 of 2.7 µM for activating the Antioxidant Response Element (ARE) pathway in IMR-32 neuroblastoma cells. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range for many cell lines is 1 µM to 25 µM.
-
-
Q: What is the optimal treatment duration?
-
A: The time course of Nrf2 activation is transient. Nrf2 protein levels can increase within a few hours of treatment, leading to subsequent transcription of its target genes. A time-course experiment is crucial. We recommend testing several time points, such as 2, 4, 8, 12, and 24 hours, to identify the peak of Nrf2 nuclear translocation and the peak expression of downstream target genes like HMOX1 and NQO1.
-
-
Q: I am not observing Nrf2 activation. What are the possible reasons?
-
A: Several factors could be at play:
-
Suboptimal Concentration/Duration: You may need to optimize the concentration and treatment time for your cell model. See the recommendations above.
-
Compound Degradation: Ensure your stock solution has been stored correctly and is not expired. Prepare fresh dilutions for each experiment.
-
Low Basal Nrf2 Levels: Under normal conditions, Nrf2 protein has a very short half-life due to constant degradation. It can be difficult to detect by Western blot without treatment. As a positive control, consider using a proteasome inhibitor like MG-132, which will prevent Nrf2 degradation and cause it to accumulate.
-
Cell Line Specifics: Some cell lines may have mutations in the Nrf2/Keap1 pathway or express different basal levels of these proteins, making them less responsive to activators.
-
-
3. Troubleshooting Unexpected Results
-
Q: I am observing significant cytotoxicity after treatment. How can I mitigate this?
-
A: High concentrations of Nrf2 activators can induce off-target effects and cytotoxicity.
-
Perform a Viability Assay: First, conduct a dose-response experiment using an MTT, CCK-8, or similar cell viability assay to determine the highest non-toxic concentration in your cell line.
-
Lower the Concentration: Reduce the treatment concentration to a level that effectively activates Nrf2 without causing significant cell death.
-
Reduce Treatment Duration: Shorten the incubation time. Significant Nrf2 activation can often be observed within a few hours.
-
Check DMSO Concentration: Ensure the final vehicle concentration is not toxic to your cells.
-
-
-
Q: My Western blot for Nrf2 shows no signal or a very weak signal even after treatment.
-
A: Detecting Nrf2 can be challenging.
-
Use a Positive Control: Treat a sample of your cells with a proteasome inhibitor (e.g., 10 µM MG-132 for 4-8 hours) to artificially accumulate Nrf2 protein. This will confirm your antibody and detection system are working.
-
Nuclear Fractionation: Nrf2 is active when it translocates to the nucleus. Performing subcellular fractionation and running a Western blot on the nuclear extract can significantly enrich the Nrf2 signal compared to whole-cell lysates.
-
Antibody Validation: Ensure your primary antibody is validated for the species and application you are using. Check vendor recommendations and publications.
-
-
-
Q: The expression of Nrf2 target genes (e.g., HMOX1, NQO1) is inconsistent between experiments.
-
A: Inconsistent downstream gene expression can result from variability in cell health, seeding density, or treatment application.
-
Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and ensure cells are healthy and in the logarithmic growth phase before treatment.
-
Precise Timing: Apply the treatment and harvest the cells at precisely the same time points across all experiments.
-
Fresh Reagents: Use freshly prepared dilutions of this compound for each experiment.
-
-
Data Presentation
| Property | Value | Reference |
| Formal Name | 4-Chloro-1,2-dihydro-1-methyl-2-oxo-3-quinolinecarboxylic acid ethyl ester | |
| CAS Number | 75483-04-4 | |
| Molecular Weight | 265.7 g/mol | |
| Mechanism | Covalently modifies Cys151 on Keap1, disrupting Nrf2 ubiquitination. | |
| EC50 (ARE) | 2.7 µM (in IMR-32 cells) | |
| Solubility | DMSO (≥15 mg/mL) | |
| Storage | Powder: -20°C (≥2 years); DMSO Stock: -20°C (up to 6 months) |
Table 2: Comparison of Common Nrf2 Activators
| Activator | Typical Concentration Range (in vitro) | Mechanism | Notes |
| This compound | 1 - 25 µM | Electrophilic; modifies Keap1-Cys151 | Potent synthetic activator. |
| Sulforaphane | 5 - 20 µM | Electrophilic; modifies Keap1 cysteines | Natural isothiocyanate found in cruciferous vegetables. |
| tert-Butylhydroquinone (tBHQ) | 10 - 100 µM | Electrophilic; pro-oxidant | Prototypical Nrf2 activator, but can have off-target effects. |
| Curcumin | 5 - 50 µM | Multiple mechanisms | Natural polyphenol with broad biological activity. |
| Dimethyl Fumarate (DMF) | 10 - 100 µM | Electrophilic; modifies Keap1 cysteines | Approved drug for multiple sclerosis. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are ~70-80% confluent at the end of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 200 µM down to ~1.5 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired experimental duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Select the highest concentration that does not cause a significant drop in viability for subsequent experiments.
Protocol 2: Measuring Nrf2 Target Gene Expression via RT-qPCR
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach ~80% confluency, treat them with the optimized, non-toxic concentration of this compound for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a TRIzol-based method or a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers for
Technical Support Center: Nrf2 Activator-10
Frequently Asked Questions (FAQs)
Q1: What is Nrf2 activator-10 and how does it work?
Q2: What is the reported EC50 for this compound?
The half-maximal effective concentration (EC50) for this compound in inducing the ARE pathway is approximately 2.7 µM. This value can, however, vary depending on the cell line and experimental conditions.
Q3: How should I store and handle this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years. Once reconstituted in a solvent such as DMSO, the stock solution is stable for up to 6 months at -80°C and for up to one month at -20°C. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: In which solvent can I dissolve this compound?
This compound is soluble in DMSO, with a reported solubility of up to 50 mg/mL. For cell-based assays, it is crucial to use freshly opened, high-quality DMSO to ensure complete dissolution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Quality Control Measures
Ensuring the quality of this compound is paramount for reproducible experimental results. Below are key quality control parameters to consider.
| Parameter | Specification | Test Method |
| Appearance | Off-white to light yellow solid | Visual Inspection |
| Purity | ≥97% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to the expected structure | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Solubility | ≥50 mg/mL | In Dimethyl Sulfoxide (DMSO) |
Experimental Protocols
Here are detailed protocols for common experiments involving this compound.
Protocol 1: ARE-Luciferase Reporter Assay
This assay is used to quantify the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Mammalian cell line (e.g., HepG2, HEK293T)
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 2: Western Blot for Nrf2 Target Gene Expression
This protocol is for detecting the upregulation of Nrf2 target proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 3: Immunofluorescence for Nrf2 Nuclear Translocation
This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody against Nrf2
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound for the desired time (e.g., 1-6 hours).
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block for 30 minutes with 1% BSA in PBST.
-
Incubate with the anti-Nrf2 primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low Nrf2 activation observed | Compound inactivity: Improper storage or handling. | Verify the storage conditions and use a fresh aliquot. Confirm activity with a positive control cell line. |
| Suboptimal concentration or time: Insufficient dose or incubation period. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. | |
| Cell line specific effects: Some cell lines may be less responsive. | Try a different cell line known to have a functional Nrf2 pathway. | |
| PI3K pathway inhibition: this compound is PI3K-dependent. | Ensure that the experimental conditions do not inhibit the PI3K pathway. As a control, co-treat with a PI3K inhibitor (e.g., LY294002) to confirm pathway dependency. | |
| High background in luciferase assay | Promoter leakiness: The ARE promoter may have some basal activity. | Use a non-inducible reporter vector as a negative control to determine the baseline luciferase activity. |
| Difficulty detecting Nrf2 by Western blot | Rapid protein turnover: Nrf2 has a very short half-life. | Pre-treat cells with a proteasome inhibitor like MG-132 for a short period before lysis to allow Nrf2 to accumulate. |
| Cell death or cytotoxicity | High concentration of the compound: Nrf2 activators can be toxic at high concentrations. | Determine the optimal, non-toxic concentration range using a cell viability assay (e.g., MTT, LDH). |
| High DMSO concentration: The solvent may be causing cytotoxicity. | Ensure the final DMSO concentration in the culture medium is below 0.1%. | |
| Inconsistent results | Compound precipitation: Poor solubility in aqueous media. | Ensure complete dissolution in DMSO before diluting in culture medium. Vortex thoroughly. |
| Experimental variability: Inconsistent cell seeding, transfection efficiency, or treatment times. | Standardize all experimental procedures and include appropriate positive and negative controls in every experiment. |
Visualizing Key Processes
To aid in the understanding of the experimental and biological processes involved, the following diagrams are provided.
Caption: The Keap1-Nrf2 signaling pathway and the action of this compound.
Caption: A typical experimental workflow for assessing Nrf2 activation.
Caption: A decision tree for troubleshooting common issues in Nrf2 activation experiments.
References
Validation & Comparative
A Researcher's Guide to Analyzing the Specificity of Nrf2 Activators: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for specific and potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is of paramount importance. Nrf2 is a master regulator of the cellular antioxidant response, and its activation holds therapeutic promise for a multitude of diseases characterized by oxidative stress and inflammation.[1][2][3] This guide provides a comparative framework for analyzing the specificity of a hypothetical Nrf2 activator, designated here as "Nrf2 Activator-10," against other known Nrf2-activating compounds. We present key experimental protocols and data interpretation strategies to empower researchers in their evaluation of novel Nrf2 modulators.
The Nrf2-Keap1 Signaling Pathway: A Primer
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] Electrophilic molecules and reactive oxygen species (ROS) can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1] This transcriptional activation leads to the production of a battery of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes.
Figure 1. The Nrf2-Keap1 signaling pathway.
Comparative Analysis of Nrf2 Activators
The specificity of an Nrf2 activator is a critical determinant of its therapeutic potential and safety profile. Off-target effects can lead to undesirable cellular responses. Below is a comparative table of different classes of Nrf2 activators, which can serve as a benchmark for evaluating "this compound."
| Activator Class | Example Compound(s) | Mechanism of Action | Potential for Off-Target Effects |
| Michael Acceptors | Sulforaphane, Curcumin, Bardoxolone Methyl | Covalent modification of Keap1 cysteine residues via Michael addition. | High, due to reactivity with other cellular thiols. |
| Phenolic Compounds | Resveratrol, Quercetin | Can act through multiple mechanisms, including pro-oxidant effects that indirectly activate Nrf2. | Moderate to high, as they can interact with numerous cellular pathways. |
| Triterpenoids | CDDO-Im (Bardoxolone-imidazole) | Covalent modification of Keap1 cysteines. | High, similar to other Michael acceptors. |
| Protein-Protein Interaction Inhibitors | Not yet in widespread clinical use | Non-covalently disrupt the Nrf2-Keap1 interaction. | Potentially lower, as they are designed for a specific binding pocket. |
| Hypothetical "this compound" | N/A | To be determined | To be determined |
Experimental Protocols for Specificity Analysis
To thoroughly assess the specificity of "this compound," a multi-pronged experimental approach is necessary. The following are key assays and their detailed protocols.
Figure 2. Experimental workflow for Nrf2 activator specificity analysis.
ARE-Luciferase Reporter Assay
This assay provides a quantitative measure of Nrf2 transcriptional activity.
-
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Nrf2 activation leads to luciferase expression, which is quantified by measuring luminescence.
-
Protocol:
-
Seed cells (e.g., HEK293T or HepG2) in a 96-well plate.
-
Transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, treat the cells with a dose-range of "this compound" and known activators (e.g., sulforaphane) as positive controls.
-
After 16-24 hours of treatment, lyse the cells and measure luciferase and Renilla activities using a dual-luciferase reporter assay system.
-
Calculate the fold induction of ARE activity relative to vehicle-treated cells.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This assay confirms the upregulation of endogenous Nrf2 target genes.
-
Principle: The mRNA levels of well-established Nrf2 target genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1), are quantified.
-
Protocol:
-
Treat cells with "this compound" for 6-24 hours.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative mRNA expression using the ΔΔCt method.
-
Western Blot for Nrf2 Nuclear Translocation
This assay visualizes the accumulation of Nrf2 in the nucleus.
-
Principle: Cellular fractionation is used to separate nuclear and cytoplasmic proteins. The levels of Nrf2 in each fraction are then determined by Western blotting.
-
Protocol:
-
Treat cells with "this compound" for 1-4 hours.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
Measure the protein concentration of each fraction.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against Nrf2, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., α-tubulin).
-
Visualize the protein bands using an appropriate detection system.
-
Specificity Confirmation in Nrf2-Knockout Cells
This is a critical experiment to confirm that the observed effects are Nrf2-dependent.
-
Principle: The ability of "this compound" to induce target gene expression is compared in wild-type and Nrf2-knockout (or knockdown) cells.
-
Protocol:
-
Culture wild-type and Nrf2-knockout cells (e.g., generated using CRISPR/Cas9).
-
Treat both cell types with "this compound."
-
Perform qPCR or Western blotting for Nrf2 target genes as described above.
-
A specific Nrf2 activator should induce target genes in wild-type cells but not in Nrf2-knockout cells.
-
Data Presentation for Comparative Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Potency of Nrf2 Activators in ARE-Luciferase Assay
| Compound | EC50 (µM) | Maximum Fold Induction |
| This compound | [Experimental Value] | [Experimental Value] |
| Sulforaphane | [Literature/Experimental Value] | [Literature/Experimental Value] |
| Curcumin | [Literature/Experimental Value] | [Literature/Experimental Value] |
Table 2: Induction of Nrf2 Target Genes by qPCR
| Compound (Concentration) | NQO1 mRNA Fold Change | HO-1 mRNA Fold Change |
| Vehicle Control | 1.0 | 1.0 |
| This compound | [Experimental Value] | [Experimental Value] |
| Sulforaphane | [Experimental Value] | [Experimental Value] |
Table 3: Cytotoxicity Profile
| Compound | CC50 (µM) |
| This compound | [Experimental Value] |
| Sulforaphane | [Literature/Experimental Value] |
By following this comprehensive guide, researchers can systematically evaluate the specificity of "this compound" or any novel Nrf2 modulator, ensuring a solid foundation for further preclinical and clinical development. The combination of in vitro assays, confirmation in knockout models, and a clear presentation of comparative data will provide a robust assessment of a compound's potential as a specific Nrf2 activator.
References
- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Chemical Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Nrf2 Activator-10: A Comparative Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nrf2 Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative and electrophilic stress. Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophilic activators, such as Nrf2 activator-10, covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a wide array of cytoprotective genes. While effective, the electrophilic nature of these activators raises concerns about their selectivity, as they can potentially react with other cellular nucleophiles, leading to off-target effects.
Comparative Selectivity Profile
While direct comparative kinome-wide selectivity data for this compound is not extensively available in the public domain, this section compiles known off-target information for the selected Nrf2 activators to provide a qualitative assessment of their selectivity. It is important to note that the lack of standardized, head-to-head profiling limits a direct quantitative comparison.
| Activator | Primary Mechanism of Action | Known Off-Target Activities | Selectivity Profile Summary |
| This compound (AI-1) | Covalent modification of Cys151 on Keap1.[1] | PI3K-dependent induction of ARE.[2] | The selectivity profile beyond its primary target Keap1 is not well-characterized in publicly available literature. Its PI3K-dependent activity suggests potential interactions with this signaling pathway. |
| Bardoxolone methyl (CDDO-Me) | Covalent modification of cysteine residues on Keap1. | Inhibition of IκB kinase (IKK) and subsequent NF-κB signaling.[3][4] | Demonstrates potent Nrf2 activation but also engages the NF-κB pathway, indicating a broader signaling impact. This dual activity could be beneficial or detrimental depending on the therapeutic context. |
| Sulforaphane | Covalent modification of cysteine residues on Keap1. | Inhibition of histone deacetylases (HDACs).[5] | Exhibits activity beyond Nrf2 activation by influencing epigenetic mechanisms through HDAC inhibition. This suggests a wider range of cellular effects. |
| Omaveloxolone | Covalent modification of cysteine residues on Keap1. | Clinical trial data indicates potential for elevated liver enzymes and changes in lipid profiles. | As an FDA-approved drug, its safety profile has been studied in humans, revealing potential off-target effects on liver function and lipid metabolism that require monitoring. |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams are provided.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of electrophilic activators like this compound.
Caption: A generalized experimental workflow for assessing the selectivity profile of an Nrf2 activator.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used in the characterization of Nrf2 activators.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay is a primary method to determine the potency of Nrf2 activators.
Objective: To quantify the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
AREc32 cells (or other suitable reporter cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
96-well cell culture plates
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed AREc32 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known Nrf2 activator).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and wash the cells with PBS.
-
Add 50 µL of 1x passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 50 µL of luciferase assay reagent to each well.
-
-
Measurement: Measure the luminescence using a luminometer. The fold induction is calculated by normalizing the luminescence of compound-treated cells to that of vehicle-treated cells.
Kinase Selectivity Profiling (Kinome Scan)
This in vitro assay is used to determine the selectivity of a compound against a broad panel of kinases.
Objective: To identify potential off-target kinase interactions of Nrf2 activators.
Materials:
-
Recombinant human kinases
-
Kinase-specific substrates
-
ATP
-
Test compound
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
Plate reader
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, and assay buffer in a 384-well plate.
-
Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM for initial screening) or in a dose-response format.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control. The results are often visualized as a dendrogram (kinome tree) to illustrate the selectivity of the compound across the kinome.
Conclusion
This compound is an effective electrophilic activator of the Nrf2 pathway. However, like other electrophilic modulators, a thorough evaluation of its selectivity is paramount for its potential therapeutic application. While comprehensive, direct comparative selectivity data for this compound is limited, the known off-target activities of other electrophilic Nrf2 activators such as Bardoxolone methyl, Sulforaphane, and Omaveloxolone highlight the importance of such profiling. The experimental protocols provided herein offer a framework for conducting these critical selectivity assessments. Future studies employing broad-panel off-target screening will be essential to fully delineate the selectivity profile of this compound and its standing relative to other Nrf2-modulating agents.
References
- 1. revvity.com [revvity.com]
- 2. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. affinity-and-selectivity-assessment-of-covalent-inhibitors-by-free-energy-calculations - Ask this paper | Bohrium [bohrium.com]
- 4. Nrf2/ARE activation assay [bio-protocol.org]
- 5. Novel Sulforaphane Analog Disrupts Phosphatidylinositol-3-Kinase-Protein Kinase B Pathway and Inhibits Cancer Cell Progression via Reactive Oxygen Species-Mediated Caspase-Independent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
